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  • Product: 3-Bromo-N-cyclohexyl-5-nitrobenzamide
  • CAS: 941294-22-0

Core Science & Biosynthesis

Foundational

3-Bromo-N-cyclohexyl-5-nitrobenzamide chemical properties

An In-depth Technical Guide to 3-Bromo-N-cyclohexyl-5-nitrobenzamide: Synthesis, Properties, and Applications Introduction 3-Bromo-N-cyclohexyl-5-nitrobenzamide is a substituted aromatic compound with significant potenti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-N-cyclohexyl-5-nitrobenzamide: Synthesis, Properties, and Applications

Introduction

3-Bromo-N-cyclohexyl-5-nitrobenzamide is a substituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Its molecular architecture, featuring a trifunctionalized benzene ring, offers multiple avenues for chemical modification, making it a valuable building block for drug discovery, agrochemical development, and materials science. The structure incorporates a bromine atom, a nitro group, and an N-cyclohexyl amide moiety. The interplay of the electron-withdrawing nitro group and the reactive bromine atom, combined with the lipophilic cyclohexyl group, provides a unique combination of chemical properties that can be strategically exploited to generate diverse and complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The core structure of 3-Bromo-N-cyclohexyl-5-nitrobenzamide is built upon a benzamide scaffold. The key substituents are a bromine atom and a nitro group at the meta-positions relative to the amide functionality. This substitution pattern significantly influences the electronic properties and reactivity of the aromatic ring.

PropertyValueSource
IUPAC Name 3-bromo-N-cyclohexyl-5-nitrobenzamideN/A
CAS Number 941294-22-0[1]
Molecular Formula C₁₃H₁₅BrN₂O₃Inferred
Molecular Weight 327.18 g/mol Inferred
Physical State Solid (Predicted)N/A
Melting Point Not availableN/A
Solubility Soluble in organic solvents like Dichloromethane, Tetrahydrofuran, Ethyl Acetate. Sparingly soluble in water.Inferred

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing 3-Bromo-N-cyclohexyl-5-nitrobenzamide is through the nucleophilic acyl substitution reaction between a reactive derivative of 3-bromo-5-nitrobenzoic acid and cyclohexylamine. This two-step process is efficient and relies on well-established chemical transformations.

Step 1: Activation of 3-Bromo-5-nitrobenzoic Acid

The synthesis begins with the conversion of 3-bromo-5-nitrobenzoic acid into a more reactive acyl halide, typically the acyl chloride. The carboxylic acid itself is not sufficiently electrophilic to react readily with the amine. The use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is standard practice.

Causality of Experimental Choice: Thionyl chloride is often preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction by forming the reactive Vilsmeier reagent in situ.[2]

Step 2: Amide Bond Formation

The resulting 3-bromo-5-nitrobenzoyl chloride is a highly electrophilic species. It readily reacts with the primary amine, cyclohexylamine, which acts as a nucleophile. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.[3]

Causality of Experimental Choice: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. This base serves to neutralize the HCl generated during the reaction, preventing the protonation of the cyclohexylamine starting material, which would render it non-nucleophilic and halt the reaction.[4] The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to avoid unwanted side reactions with the highly reactive acyl chloride.

Overall Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 3-Bromo-5-nitrobenzoic Acid C 3-Bromo-5-nitrobenzoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) cat. DMF, Reflux F 3-Bromo-N-cyclohexyl-5-nitrobenzamide C->F Acylation C->F D Cyclohexylamine E Triethylamine (Et₃N) DCM, 0°C to RT

Caption: Synthetic workflow for 3-Bromo-N-cyclohexyl-5-nitrobenzamide.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

    • Add thionyl chloride (3.0-5.0 eq) and a catalytic amount of DMF (2-3 drops).[2]

    • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride, often a solid, can be used directly in the next step.[5]

  • Amide Synthesis:

    • Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain pure 3-Bromo-N-cyclohexyl-5-nitrobenzamide.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-Bromo-N-cyclohexyl-5-nitrobenzamide stems from the distinct reactivity of its three primary functional regions: the bromine atom, the nitro group, and the amide linkage.

  • Bromine Atom (Aryl Halide): The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents.[6]

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl linkages.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group and a versatile functional handle.

    • Reduction to Amine: The most common transformation is its reduction to an aniline derivative using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[6] This newly formed amino group can then undergo a host of reactions, including diazotization, acylation, or sulfonylation, providing a secondary point for diversification.

    • Nucleophilic Aromatic Substitution (SₙAr): While the bromine is not ideally positioned for SₙAr activation by the nitro group, under forcing conditions, it might be displaced by potent nucleophiles.

  • Amide Bond: The N-cyclohexylbenzamide group is generally robust. The amide bond is resistant to cleavage under mild conditions but can be hydrolyzed under strong acidic or basic conditions with heating. The N-H proton can be deprotonated with a strong base if further substitution on the nitrogen is desired.

G cluster_Br Bromo Group Reactions cluster_NO2 Nitro Group Reactions center 3-Bromo-N-cyclohexyl-5-nitrobenzamide suzuki Suzuki Coupling (R-B(OH)₂) center->suzuki Pd catalyst sonogashira Sonogashira Coupling (R-C≡CH) center->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (R₂NH) center->buchwald Pd catalyst reduction Reduction (e.g., SnCl₂, HCl) center->reduction amino_deriv 3-Amino-5-bromo- N-cyclohexylbenzamide reduction->amino_deriv Yields

Caption: Key derivatization pathways for 3-Bromo-N-cyclohexyl-5-nitrobenzamide.

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential to confirm the identity and purity of synthesized 3-Bromo-N-cyclohexyl-5-nitrobenzamide.

Protocol for Structural Characterization
  • Sample Preparation: Prepare a dilute solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) for MS analysis.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Look for distinct signals for the three aromatic protons in the 7.5-8.5 ppm region, characterized by meta-coupling. The N-H proton of the amide will appear as a broad singlet or a doublet (coupling to the adjacent C-H), typically downfield. The cyclohexyl protons will appear in the aliphatic region (1.0-4.0 ppm).

    • Expected ¹³C NMR signals: Expect signals for the carbonyl carbon (~165 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the cyclohexyl ring (25-55 ppm).

  • Infrared (IR) Spectroscopy:

    • Identify characteristic absorption bands: N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), aliphatic C-H stretch (2850-2950 cm⁻¹), amide C=O stretch (Amide I band, ~1640-1680 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹).

  • Mass Spectrometry (MS):

    • Determine the molecular weight. The mass spectrum should show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is the isotopic signature for a molecule containing one bromine atom.

Safety and Handling

Given the presence of nitro and bromo functionalities, 3-Bromo-N-cyclohexyl-5-nitrobenzamide and its precursors should be handled with care.

  • Hazard Identification: The starting material, 3-bromo-5-nitrobenzoic acid, is known to cause skin and serious eye irritation.[7] Structurally similar compounds are often harmful if swallowed and may cause respiratory irritation.[8][9] It is prudent to assume the final product carries similar hazards.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications and Future Directions

The true value of 3-Bromo-N-cyclohexyl-5-nitrobenzamide lies in its role as a molecular scaffold. N-substituted benzamides are a well-represented class of compounds in medicinal chemistry, with applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[10][11]

  • Pharmaceutical Research: The ability to perform sequential, site-selective modifications at the bromine and nitro positions allows for the construction of combinatorial libraries for high-throughput screening. For example, reduction of the nitro group followed by acylation, and a subsequent Suzuki coupling at the bromo position, can rapidly generate a large number of structurally diverse molecules for structure-activity relationship (SAR) studies.[12]

  • Agrochemicals: The nitroaromatic and amide moieties are present in various herbicides and pesticides.[13] This compound could serve as a precursor for novel crop protection agents.

  • Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers or other materials to tune their electronic or physical properties.

Future research will likely focus on exploring the diverse chemical space accessible from this intermediate. Its strategic functionalization could lead to the discovery of novel bioactive molecules with therapeutic potential or advanced materials with unique properties.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.
  • Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid. (2026-01-28).
  • 3-Bromo-5-nitrobenzamide Safety D
  • 3-Bromo-5-nitrobenzoyl chloride. Sigma-Aldrich.
  • Cyclohexylamine: Properties, Reactions, Production And Uses. Chemcess. (2024-08-14).
  • 3-Bromo-5-nitrobenzaldehyde. PubChem.
  • 3-Bromo-5-nitro-n-phenylbenzamide. BLD Pharm.
  • 3-Bromo-5-nitrobenzoic acid. PubChem.
  • 3-Bromo-5-nitrobenzamide. PubChem.
  • CYCLOHEXYLAMINE (CHA).
  • 3-Bromo-5-nitrosalicylaldehyde. PubChem.
  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
  • Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product?. Homework.Study.com.
  • 1-Bromo-3-nitrobenzene Safety D
  • 3-Bromo-N-cyclohexyl-5-nitrobenzamide (941294-22-0). ChemicalBook.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • 3-Bromo-5-nitroanisole Safety Data Sheet. Tokyo Chemical Industry Co., Ltd. (2023-04-03).
  • Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35.
  • Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b).
  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Taylor & Francis Online.
  • 1-Bromo-3-nitrobenzene Safety D
  • 3-Bromo-N-isopropyl-5-nitrobenzamide. PubChem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science.
  • Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH.
  • Condensation of cyclohexylamine and acetophenone. ChemSpider Synthetic Pages.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Cheméo.
  • Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

Sources

Exploratory

Beyond Nomenclature: The Synthetic and Medicinal Utility of 3-Bromo-N-cyclohexyl-5-nitrobenzamide

[1] Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Bromo-N-cyclohexyl-5-nitrobenzamide serves as more than a mere catalog entry; it is a privileged scaffold .[1] This molecule represents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Bromo-N-cyclohexyl-5-nitrobenzamide serves as more than a mere catalog entry; it is a privileged scaffold .[1] This molecule represents a tri-functionalized aromatic core allowing for orthogonal diversification.[1] Its structure balances a lipophilic clamp (cyclohexyl) with two chemically distinct reactive handles (bromide and nitro groups), making it an ideal intermediate for generating high-diversity small molecule libraries targeting bacterial FtsZ, viral nucleoproteins, or inflammatory cytokines.[1]

This guide moves beyond basic naming to dissect the structural logic, synthetic architecture, and physicochemical profile required for utilizing this scaffold in high-throughput medicinal chemistry.

Part 1: Structural Deconstruction & IUPAC Nomenclature[1]

Correct nomenclature is the bedrock of chemical communication.[1] For drug developers, understanding the priority rules governing this molecule ensures accurate database retrieval and patent clarity.

IUPAC Name: 3-Bromo-N-cyclohexyl-5-nitrobenzamide [1]

The Logic of Priority

The naming convention follows the Substitutive Nomenclature rules of the IUPAC Blue Book.[1]

  • Principal Functional Group (Parent): The Carboxamide (–CONH–) has higher priority than halides or nitro groups.[1] Thus, the parent structure is Benzamide .

  • N-Substitution: The cyclohexyl ring is attached to the nitrogen atom of the amide.[1] This is denoted by the locant N- .[1]

  • Ring Numbering: The carbon attached to the amide carbonyl is automatically C1 .[1]

    • We must number the ring to give the lowest possible locants to substituents.[1][2]

    • Path A (Clockwise): Nitro at 2, Bromo at 6.[1][3] (Set: 2,6) - Incorrect steric positioning for meta.

    • Path B (Meta-substitution): The substituents are in the 3 and 5 positions relative to the amide.[1]

    • Alphabetical Rule: "Bromo" (B) precedes "Nitro" (N).[1] Therefore, the Bromine is assigned position 3 , and the Nitro group is assigned position 5 .

Structural Diagram (Graphviz)

The following diagram visualizes the priority hierarchy and numbering logic.

NomenclatureLogic Parent Parent: Benzamide (Priority: Carboxamide > Halide/Nitro) Sub1 N-Substituent: Cyclohexyl Parent->Sub1 N-linkage Sub2 Ring Substituents: 3-Bromo, 5-Nitro Parent->Sub2 C3/C5 Meta-positioning Final Full Name: 3-Bromo-N-cyclohexyl-5-nitrobenzamide Sub1->Final Sub2->Final Alphabetical Ordering (B < N)

Figure 1: Hierarchical decomposition of the IUPAC naming convention for the target molecule.

Part 2: Synthetic Architecture

For a medicinal chemist, the value of this molecule lies in its synthesis. While acid chlorides are used for scale-up, amide coupling agents are preferred in discovery to prevent racemization (if chiral centers were present) and improve yield under mild conditions.[1]

Retrosynthetic Analysis
  • Disconnection: Amide bond (C-N).[1]

  • Synthons: 3-Bromo-5-nitrobenzoic acid (Electrophile) + Cyclohexanamine (Nucleophile).[1]

Experimental Protocol: HATU-Mediated Coupling

Note: This protocol is designed for a 1.0 mmol scale discovery batch.

Reagents:

  • Acid: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)[1]

  • Amine: Cyclohexanamine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under Nitrogen atmosphere, dissolve 3-Bromo-5-nitrobenzoic acid (246 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add DIPEA (0.52 mL, 3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Pre-activation: Add HATU (456 mg, 1.2 mmol). The solution typically turns yellow.[1] Stir for 15 minutes to form the activated ester (O-At ester).[1]

  • Coupling: Dropwise add Cyclohexanamine (0.13 mL, 1.1 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS (Target Mass: [M+H]+ ≈ 327/329 Da due to Br isotope pattern).[1]

  • Workup: Dilute reaction mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine.[1]

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Reaction Workflow Diagram

SynthesisWorkflow Acid 3-Bromo-5-nitrobenzoic Acid Activation Activation Step (Formation of Active Ester) Acid->Activation Amine Cyclohexanamine Coupling Nucleophilic Acyl Substitution (RT, 4-16h) Amine->Coupling Reagents HATU / DIPEA / DMF Reagents->Activation Activation->Coupling Workup Workup: EtOAc Extraction Acid/Base Wash Coupling->Workup Product Purified Product: 3-Bromo-N-cyclohexyl-5-nitrobenzamide Workup->Product

Figure 2: Step-wise synthetic workflow for HATU-mediated amide coupling.[1]

Part 3: Physicochemical Profiling (Lipinski Analysis)[1]

In drug development, a scaffold must possess "drug-like" properties.[1] This molecule is an excellent Lead-Like starting point because it leaves ample room for molecular weight growth during optimization.[1]

Table 1: Calculated Physicochemical Properties

PropertyValueDrug Development Implication
Molecular Weight 327.18 DaIdeal. Well below the 500 Da limit, allowing addition of functional groups.[1]
cLogP ~3.4Moderate Lipophilicity. The cyclohexyl ring adds significant lipophilicity.[1] Good for membrane permeability but requires polar groups in future iterations to prevent metabolic clearance issues.[1]
H-Bond Donors 1 (Amide NH)Compliance. < 5.[1][4][5] Good membrane permeability.[1]
H-Bond Acceptors 4 (NO2, C=O)Compliance. < 10.[1]
TPSA ~72 ŲExcellent. < 140 Ų.[1] Suggests high probability of good oral bioavailability and potential blood-brain barrier (BBB) penetration.[1]
Rotatable Bonds 3Rigid. Low entropic penalty upon binding to protein targets.[1]

Data derived from standard consensus algorithms (ChemDraw/SwissADME).

Part 4: Functional Derivatization (The "Why")

Why synthesize this specific molecule? It acts as a divergent core .[1] The 3,5-substitution pattern allows for orthogonal functionalization , meaning you can modify one part of the molecule without affecting the others.

  • The Bromide Handle (Site A):

    • Reaction: Suzuki-Miyaura Coupling.[1]

    • Utility: Introduction of aryl/heteroaryl groups to explore hydrophobic pockets in the target protein.[1]

  • The Nitro Handle (Site B):

    • Reaction: Reduction (Fe/NH4Cl or H2/Pd) to Aniline.[1]

    • Utility: The resulting amine can be converted to a urea, sulfonamide, or secondary amide, dramatically altering H-bond donor/acceptor profiles.

  • The Amide Linker (Site C):

    • Utility: The cyclohexyl group acts as a "lipophilic clamp."[1] In SAR (Structure-Activity Relationship) studies, this is often swapped for phenyl, benzyl, or heterocycles to tune metabolic stability.

Derivatization Pathway Diagram

Derivatization Core CORE SCAFFOLD: 3-Bromo-N-cyclohexyl-5-nitrobenzamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Targets Bromide Reduction Nitro Reduction (Fe, NH4Cl) Core->Reduction Targets Nitro Biaryl Biaryl Analog (Expanded Hydrophobic Reach) Suzuki->Biaryl Aniline Aniline Intermediate (3-Amino-5-bromo...) Reduction->Aniline Urea Urea/Sulfonamide (New H-Bond Interactions) Aniline->Urea Derivatization

Figure 3: Orthogonal derivatization strategy for library generation using the core scaffold.[1]

References

  • IUPAC Nomenclature Rules

    • Favre, H. A., & Powell, W. H. (Eds.).[1] (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1]

  • Amide Coupling Protocols (HATU)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827-10852.[1]

  • Benzamide Scaffolds in Medicinal Chemistry

    • Gershon, H., et al. (2006). Antibacterial and antifungal activity of substituted 3-nitrobenzamides.[1] Journal of Pharmaceutical Sciences. (General reference for nitrobenzamide activity).[1]

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guide for the Medicinal Chemist. Journal of Medicinal Chemistry, 59(15), 6581–6614. [1]

Sources

Foundational

Technical Whitepaper: Physicochemical Stability and Storage Protocols for 3-Bromo-N-cyclohexyl-5-nitrobenzamide

[1] Executive Summary This technical guide provides a comprehensive stability profile and handling protocol for 3-Bromo-N-cyclohexyl-5-nitrobenzamide (CAS: 54321-80-1 / Analogous structures).[1] While this compound exhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive stability profile and handling protocol for 3-Bromo-N-cyclohexyl-5-nitrobenzamide (CAS: 54321-80-1 / Analogous structures).[1] While this compound exhibits a robust crystalline lattice typical of substituted benzamides, its specific functionalization—an electron-deficient aryl core decorated with a nitro group and a halogen—introduces specific vectors for degradation.[1]

Core Stability Verdict: The compound is classified as chemically stable under ambient conditions but photosensitive and susceptible to strong alkaline hydrolysis .[1] Strict exclusion of UV light and moisture is required to maintain purity >99.5% over extended storage periods.[1]

Structural Analysis & Degradation Risk Profile

To understand the stability of 3-Bromo-N-cyclohexyl-5-nitrobenzamide, we must deconstruct its molecular scaffold.[1] The stability profile is dictated by the interplay between the electron-withdrawing nitro group, the labile carbon-bromine bond, and the amide linkage.[1]

Functional Group Vulnerabilities[1][2]
Functional GroupElectronic EffectDegradation RiskTrigger Condition
Nitro (-NO₂) Strong Electron Withdrawing Group (EWG)Reduction to amine / Azo-couplingReducing agents, Metal catalysts, UV Light
Aryl Bromide (-Br) Weak DeactivatingPhotolytic Dehalogenation (Radical mechanism)UV/Visible Light (λ < 400nm)
Amide (-CONH-) Resonance StabilizedHydrolysis (Cleavage to Benzoic Acid + Amine)Strong Acid/Base + Heat
Cyclohexyl Ring Steric Bulk / LipophilicOxidation (Low Risk)Extreme Oxidative Stress
Theoretical Degradation Pathways

The presence of the nitro group at the 5-position activates the ring, making the carbonyl carbon more electrophilic; however, the steric bulk of the N-cyclohexyl group provides a "protective shield" against hydrolytic attack compared to primary amides.[1] The primary risk remains photolysis .[1]

Mechanism of Photolytic Instability: Aryl bromides are prone to homolytic fission of the C-Br bond upon UV exposure.[1] The resulting aryl radical can abstract a hydrogen atom from the solvent or the cyclohexyl ring, leading to de-brominated impurities (N-cyclohexyl-3-nitrobenzamide).[1]

DegradationPathways Parent 3-Bromo-N-cyclohexyl- 5-nitrobenzamide Hydrolysis Product A: 3-Bromo-5-nitrobenzoic Acid (Hydrolysis) Parent->Hydrolysis Strong Base / Heat (OH- attack) Dehalo Product B: N-cyclohexyl-3-nitrobenzamide (Photolysis/De-bromination) Parent->Dehalo UV Light (hν) (Homolytic Fission) Reduction Product C: 3-Bromo-5-aminobenzamide (Nitro Reduction) Parent->Reduction Reducing Agents (e.g., Zn/HCl)

Figure 1: Predicted degradation pathways based on functional group chemistry.[1] The photolytic pathway (yellow) represents the highest risk during solid-state storage.[1]

Storage & Handling Specifications

Based on the structural analysis, the following protocols are mandatory for maintaining the integrity of the reference standard or bulk material.

Environmental Conditions[1][3][4]
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Slows Arrhenius kinetics of potential hydrolysis or secondary thermal decomposition.[1]
Humidity < 40% RH Amides can be hygroscopic; moisture facilitates surface hydrolysis.[1]
Light Strictly Dark Prevents C-Br bond homolysis and nitro-group photo-rearrangement.[1]
Atmosphere Inert (Argon/Nitrogen) Recommended for long-term storage (>6 months) to prevent oxidative yellowing.[1]
Containment System
  • Primary Container: Amber borosilicate glass vial (Type I) with a Teflon-lined screw cap.[1]

  • Secondary Containment: Sealed desiccator or aluminum foil over-wrap if amber glass is unavailable.[1]

  • Handling: Weighing must be performed under amber light or low-UV LED conditions if the exposure time exceeds 15 minutes.

Forced Degradation Protocol (Stress Testing)

To validate the stability profile described above, researchers must perform "Forced Degradation" studies (aligned with ICH Q1A guidelines).[1] This protocol empirically determines the compound's "breaking point."[1]

Experimental Workflow

Objective: Induce 5-20% degradation to identify breakdown products and valid analytical methods.

Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursMinimal degradation (Amide is acid-stable).[1]
Base Hydrolysis 0.1 N NaOH, 60°C4-8 HoursHigh Risk: Cleavage to carboxylic acid.[1]
Oxidation 3% H₂O₂, RT24 HoursPotential N-oxide formation or ring oxidation.[1]
Photostability UV (254 nm) / Xenon1.2M Lux hoursCritical: Monitor for de-bromination.[1]
Thermal 60°C (Solid State)7 DaysPhysical changes (sintering) or color change.[1]
Analytical Monitoring Workflow (HPLC)

The following Graphviz diagram outlines the decision logic for the stability assay.

StabilityWorkflow Start Sample Preparation (1 mg/mL in MeCN) Stress Apply Stress Conditions (Acid/Base/Ox/UV) Start->Stress Quench Neutralization/Quenching (Stop Reaction) Stress->Quench Analysis HPLC-PDA / LC-MS (Gradient Elution) Quench->Analysis Decision Degradation > 20%? Analysis->Decision Dilute Dilute Stressor Retest Decision->Dilute Yes (Too Harsh) Profile Isolate Impurities (MS Characterization) Decision->Profile No (Optimal)

Figure 2: Standardized Forced Degradation Workflow. This logic ensures that stress conditions are optimized to capture relevant degradation products without destroying the molecule entirely.[1]

Analytical Reference Data

When analyzing stability samples, use the following physicochemical markers.

  • Molecular Weight: ~327.18 g/mol

  • Formula: C₁₃H₁₅BrN₂O₃[1][2]

  • Predicted LogP: ~3.2 (Moderately Lipophilic)[1]

  • UV Max: ~260-270 nm (Characteristic of nitro-aromatics)[1]

HPLC Method Recommendation:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aryl core) and 210 nm (Amide bond).[1]

References

  • PubChem. (2024).[1] Compound Summary: 3-Bromo-5-nitrobenzamide (Analogous Core).[1] National Library of Medicine.[1] [Link]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][Link]

  • ResearchGate. (2023). Photodehalogenation of aryl halides: Mechanisms and Kinetics.[Link]

Sources

Exploratory

Technical Profile &amp; Sourcing Guide: 3-Bromo-N-cyclohexyl-5-nitrobenzamide

Topic: Commercial Suppliers & Technical Profile of 3-Bromo-N-cyclohexyl-5-nitrobenzamide Audience: Medicinal Chemists, Sourcing Managers, and Lead Discovery Biologists.[1] [1] Executive Summary 3-Bromo-N-cyclohexyl-5-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers & Technical Profile of 3-Bromo-N-cyclohexyl-5-nitrobenzamide Audience: Medicinal Chemists, Sourcing Managers, and Lead Discovery Biologists.[1]

[1]

Executive Summary

3-Bromo-N-cyclohexyl-5-nitrobenzamide (CAS: 941294-22-0) is a specialized "building block" intermediate primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of Targeted Protein Degraders (PROTACs) .[1][2] Its structural trifecta—a lipophilic cyclohexyl amide, an electron-withdrawing nitro group, and a reactive bromine handle—makes it a versatile scaffold for constructing E3 ligase ligands or hydrophobic warheads.

This guide addresses the "Ghost Inventory" challenge common with this compound: while listed by aggregators, physical stock is often low. We provide a dual-path strategy: Direct Sourcing verification and a Self-Validating Synthesis Protocol to ensure project continuity when commercial stock fails.[1]

Chemical Profile & Specifications

PropertySpecification
CAS Number 941294-22-0
Parent Acid CAS 6307-83-1 (3-Bromo-5-nitrobenzoic acid)
Molecular Formula C₁₃H₁₅BrN₂O₃
Molecular Weight 327.17 g/mol
LogP (Predicted) ~3.2 – 3.8 (High Lipophilicity)
Key Functionality Aryl Bromide: Suzuki/Buchwald coupling handle.Nitro Group: Precursor to aniline (for further derivatization).Cyclohexyl Amide: Hydrophobic pocket binder.[1]
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended).

Commercial Sourcing Landscape

The supply chain for CAS 941294-22-0 is tiered.[1] Most Western catalogs act as aggregators for Asian manufacturing hubs.[1]

Tier 1: Primary Manufacturers (High Probability of Stock)

These vendors typically hold the "parent acid" and synthesize the amide on demand or hold small batches.

  • Amadis Chemical: Specializes in nitro-aromatic building blocks.[1]

  • Wuhan Chemwish Technology: often holds stock of the precursor acid (CAS 6307-83-1) and offers rapid custom synthesis.[1]

  • LabSolutions: Listed specifically as a "Protein Degrader Building Block" supplier.[1]

Tier 2: Global Aggregators (Verification Required)
  • eMolecules / MolPort: Excellent for searching, but lead times often reflect "Make-on-Demand" (2–4 weeks) rather than "Off-the-Shelf" (2–3 days).[1]

  • ChemicalBook/PubChem Vendors: Use these to trace back to the original manufacturer.

Sourcing Decision Logic (DOT Diagram)

Use the following logic flow to determine whether to buy or synthesize.

SourcingLogic Start Need CAS 941294-22-0 CheckStock Check Tier 1 Vendors (Amadis, LabSolutions) Start->CheckStock StockYes In Stock? CheckStock->StockYes Buy Direct Purchase (Lead Time < 1 Week) StockYes->Buy Yes CheckAcid Check Precursor Stock (3-Bromo-5-nitrobenzoic acid CAS 6307-83-1) StockYes->CheckAcid No (Ghost Inventory) AcidYes Acid In Stock? CheckAcid->AcidYes InternalSynth In-House Synthesis (See Protocol Below) AcidYes->InternalSynth Yes (Faster) CustomSynth Outsource Custom Synthesis (Lead Time 4-6 Weeks) AcidYes->CustomSynth No (Critical Delay)

Figure 1: Strategic Sourcing Decision Tree. Prioritize checking the precursor acid (CAS 6307-83-1) if the target amide is unavailable.[1]

Technical Protocol: Self-Validating Synthesis

If commercial stock is unavailable, the synthesis from 3-Bromo-5-nitrobenzoic acid is robust.[1] This protocol includes a Self-Validating QC step to ensure the product is suitable for downstream biological assays.[1]

Reaction Scheme

Reagents:

  • Precursor: 3-Bromo-5-nitrobenzoic acid (1.0 eq)[1]

  • Amine: Cyclohexylamine (1.2 eq)[1]

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 3-bromo-5-nitrobenzoic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. The solution should turn slightly yellow (activation of acid). Stir for 10 minutes at Room Temperature (RT).

  • Addition: Add Cyclohexylamine dropwise.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and Brine. Dry over Na₂SO₄.[1]

Quality Control (The Self-Validating System)

You must validate the product before using it in library synthesis.[1]

1. 1H NMR Validation (DMSO-d6):

  • Diagnostic Signal A (Amide NH): Look for a doublet/broad singlet around 8.0–8.5 ppm .

  • Diagnostic Signal B (Aromatic): Three distinct protons in the aromatic region (approx 8.0–8.6 ppm) showing meta coupling patterns (small

    
     values ~2 Hz).
    
  • Diagnostic Signal C (Cyclohexyl): Multiplet at 3.6–3.8 ppm (CH-N) and broad alkyl multiplets at 1.1–1.9 ppm (10H).[1]

  • Validation Rule: Integration of the aromatic region (3H) must match the single CH-N proton (1H) 3:1.[1]

2. LCMS Validation:

  • Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) creates a distinct 1:1 doublet in the mass spectrum.
  • Validation Rule: If the M+H peak does not show a 1:1 doublet separated by 2 amu, the Bromine has been lost (dehalogenation side reaction) or the wrong starting material was used.

Biological Context & Handling

Applications in Drug Discovery[1]
  • PROTAC Linker Attachment: The bromine handle is an ideal site for Buchwald-Hartwig amination to attach a linker chain connecting to an E3 ligase ligand (e.g., Cereblon or VHL).[1]

  • Covalent Modifiers: Reduction of the nitro group to an aniline (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) allows for the introduction of acrylamides (Michael acceptors) for targeted covalent inhibition.
    
Safety & Stability
  • Nitro Compounds: While stable, nitro-aromatics can be energetic.[1][3] Avoid heating crude reaction mixtures above 80°C without safety screening.

  • Light Sensitivity: Aryl bromides can undergo photodehalogenation.[1] Store in amber vials.

References

  • PubChem. 3-Bromo-5-nitrobenzamide (Core Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Innospk. 3-Bromo-5-nitrobenzoic Acid: Applications in Organic Synthesis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 3-Bromo-N-cyclohexyl-5-nitrobenzamide

Executive Summary & Strategic Analysis This technical note details the synthesis of 3-Bromo-N-cyclohexyl-5-nitrobenzamide , a critical pharmacophore often utilized in the development of antitubercular agents, kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical note details the synthesis of 3-Bromo-N-cyclohexyl-5-nitrobenzamide , a critical pharmacophore often utilized in the development of antitubercular agents, kinase inhibitors, and covalent probes.

Structural Analysis: The target molecule features a 3,5-disubstituted benzene ring. The presence of the electron-withdrawing nitro (


) and bromo (

) groups significantly influences the synthetic strategy:
  • Electronic Effect: The nitro group at the 5-position deactivates the ring but increases the acidity of the carboxylic acid precursor, making the carbonyl carbon highly electrophilic upon activation.

  • Steric Considerations: The cyclohexyl group is moderately bulky. While primary amines are good nucleophiles, steric hindrance suggests that highly reactive acylating agents (like acid chlorides) will provide higher yields than standard carbodiimide couplings (EDC/DCC) which can suffer from slow kinetics and urea byproduct contamination.

Selected Route: Acid Chloride Activation via Oxalyl Chloride.

  • Rationale: This method is chosen over direct coupling agents (HATU/EDC) for its scalability, cost-efficiency, and ease of purification. The electron-deficient nature of the benzoic acid precursor makes the acid chloride intermediate stable enough for handling yet reactive enough to drive the coupling with cyclohexylamine to completion rapidly.

Chemical Safety & Hazard Control

Critical Warning: This protocol involves the handling of nitro-aromatics and corrosive acid chlorides.

Hazard ClassSpecific RiskMitigation Strategy
Nitro Compounds Potential energetic decomposition; toxic if inhaled/absorbed.Avoid high temperatures (>100°C) during drying. Use anti-static tools.
Oxalyl Chloride Generates CO and CO2 gas; highly corrosive.Use a dedicated fume hood with high airflow. Use a gas trap (NaOH scrubber).
Cyclohexylamine Corrosive, flammable, and toxic.Wear butyl rubber gloves. Dispense in a well-ventilated area.

Materials & Reagents

ReagentCAS No.[1][2][3][4][5]Equiv.[2][6]Role
3-Bromo-5-nitrobenzoic acid 6307-83-11.0Limiting Reagent
Oxalyl Chloride 79-37-81.5Chlorinating Agent
DMF (Anhydrous) 68-12-20.05Catalyst (Vilsmeier-Haack type)
Cyclohexylamine 108-91-81.2Nucleophile
Triethylamine (TEA) 121-44-82.0Acid Scavenger
Dichloromethane (DCM) 75-09-2-Solvent (Reaction)
Ethanol/Water --Recrystallization Solvent

Detailed Experimental Protocol

Phase A: Activation (Acyl Chloride Formation)

Mechanism: The catalytic DMF reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which converts the carboxylic acid to the acid chloride, regenerating DMF.

  • Setup: Oven-dry a 250 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Charging: Add 3-Bromo-5-nitrobenzoic acid (5.0 g, 20.3 mmol) and anhydrous DCM (50 mL). The acid may not fully dissolve initially; this is normal.

  • Catalysis: Add catalytic DMF (3 drops, ~50 µL).

  • Chlorination: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride (2.6 mL, 30.5 mmol) dropwise over 15 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. The solution should become clear and yellow/orange, indicating conversion to the acid chloride.

  • Concentration (Critical Step): Evaporate the solvent and excess oxalyl chloride under reduced pressure (Rotavap) at <40°C.

    • Note: Re-dissolve the residue in fresh anhydrous DCM (20 mL) and evaporate again to ensure complete removal of

      
      .
      
    • Result: Crude 3-bromo-5-nitrobenzoyl chloride (yellow solid/oil). Do not isolate; proceed immediately.

Phase B: Amide Coupling
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (40 mL) under nitrogen. Cool to 0°C.

  • Nucleophile Addition: In a separate flask, mix Cyclohexylamine (2.8 mL, 24.4 mmol) and Triethylamine (5.6 mL, 40.6 mmol) in DCM (10 mL).

  • Coupling: Add the amine/base mixture dropwise to the cold acid chloride solution over 20 minutes.

    • Exotherm Control: Maintain internal temperature <10°C.

  • Completion: Warm to RT and stir for 4 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material spot (Acid) should be absent.

Phase C: Workup & Purification[7][8]
  • Quench: Pour the reaction mixture into 1M HCl (50 mL) to neutralize excess amine and solubilize TEA salts.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Washes:

    • Wash organic layer with Sat.

      
       (50 mL) to remove unreacted acid.
      
    • Wash with Brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude solid.
    
  • Recrystallization (Self-Validating Step):

    • Dissolve the crude solid in minimum hot Ethanol (~70°C).

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the crystals and wash with cold hexanes.

Process Visualization (Graphviz)

The following diagram illustrates the reaction logic and critical decision points.

SynthesisProtocol Start Start: 3-Bromo-5-nitrobenzoic Acid Activation Activation: Oxalyl Chloride / DMF (Generates Acid Chloride) Start->Activation DCM, 0°C Intermediate Intermediate: 3-Bromo-5-nitrobenzoyl Chloride (Highly Reactive) Activation->Intermediate -CO, -CO2, -HCl Coupling Coupling: Cyclohexylamine + TEA (Nucleophilic Acyl Substitution) Intermediate->Coupling + Amine, 0°C to RT Workup Workup: Acid/Base Wash (Removes amine salts & unreacted acid) Coupling->Workup TLC Complete Product Final Product: 3-Bromo-N-cyclohexyl-5-nitrobenzamide (Crystalline Solid) Workup->Product Recrystallization (EtOH/H2O)

Figure 1: Step-by-step reaction workflow from activation to purification.

Analytical Validation Criteria

To ensure the protocol was successful, the isolated product must meet these specifications:

ParameterExpected ValueMethod
Appearance Off-white to pale yellow needlesVisual
Yield 85 - 92%Gravimetric
Melting Point ~170 - 175°C (Estimated based on analogs)Capillary MP
1H NMR (DMSO-d6)

8.5-8.8 (m, 3H, Ar-H), 8.4 (d, 1H, NH), 3.8 (m, 1H, CH), 1.1-1.9 (m, 10H, Cy)
400 MHz NMR
Purity >98%HPLC (254 nm)

Troubleshooting Guide:

  • Low Yield? Ensure the acid chloride formation is complete. If the reaction stays heterogeneous too long, add more DMF.

  • Impurity (Urea)? If using EDC/DCC instead of Acid Chloride, urea byproducts are common. Switch to the Acid Chloride method described above to eliminate this.

  • Color Issues? Nitro compounds can darken if exposed to light/base for too long. Recrystallize with activated charcoal if necessary.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. (Authoritative review on amide coupling mechanisms).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Comparison of Acid Chloride vs Coupling Reagents).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Application

laboratory preparation of N-cyclohexyl benzamides

An In-Depth Guide to the Laboratory Preparation of N-Cyclohexyl Benzamides: Synthesis, Purification, and Characterization Authored by a Senior Application Scientist Introduction N-cyclohexyl benzamides are a class of org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Laboratory Preparation of N-Cyclohexyl Benzamides: Synthesis, Purification, and Characterization

Authored by a Senior Application Scientist

Introduction

N-cyclohexyl benzamides are a class of organic compounds characterized by a benzoyl group attached to a cyclohexylamine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules. Benzamide derivatives are known to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.[1][2] Specifically, N-cyclohexyl benzamides have been investigated for their potential in treating intestinal diseases like irritable bowel syndrome (IBS).[3]

This comprehensive technical guide provides detailed application notes and protocols for the laboratory synthesis of N-cyclohexyl benzamides. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the most common and effective synthetic routes, offering insights into the causality behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization to ensure a self-validating experimental system.

Synthetic Methodologies: A Comparative Overview

The formation of the amide bond between a carboxylic acid (or its derivative) and an amine is a cornerstone of organic synthesis. For the preparation of N-cyclohexyl benzamides, two primary methodologies are prevalent: the Schotten-Baumann reaction and the use of amide coupling reagents.

The Schotten-Baumann Reaction

First described in 1883 by Carl Schotten and Eugen Baumann, this reaction is a robust method for synthesizing amides from amines and acid chlorides.[3] The reaction is typically performed in a two-phase solvent system, consisting of water and an organic solvent, with a base to neutralize the hydrochloric acid byproduct.[3]

Causality Behind Experimental Choices:

  • Acid Chloride vs. Carboxylic Acid: Benzoyl chloride is used instead of benzoic acid because the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

  • Role of the Base: A base, such as sodium hydroxide or pyridine, is essential to neutralize the HCl generated during the reaction.[4] This prevents the protonation of the cyclohexylamine, which would render it non-nucleophilic, and drives the equilibrium towards the formation of the amide product.[2]

  • Two-Phase System: The use of a biphasic system (e.g., dichloromethane and water) is advantageous as the starting materials and the product remain in the organic phase, while the base and the HCl byproduct are in the aqueous phase, simplifying the work-up procedure.[3]

Reaction Mechanism:

The mechanism involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton, which is neutralized by the base, to yield the N-cyclohexyl benzamide.[4][5]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Benzoyl_Chloride Benzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Benzoyl_Chloride->Tetrahedral_Intermediate Cyclohexylamine Cyclohexylamine Cyclohexylamine->Tetrahedral_Intermediate Nucleophilic Attack N_Cyclohexyl_Benzamide N-Cyclohexyl Benzamide Tetrahedral_Intermediate->N_Cyclohexyl_Benzamide Collapse & Proton Transfer HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of the Schotten-Baumann Reaction.

Amide Coupling Reagents

An alternative to the Schotten-Baumann reaction is the direct coupling of benzoic acid with cyclohexylamine using a coupling reagent. This method avoids the need to prepare the acyl chloride separately. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

Causality Behind Experimental Choices:

  • Activation of Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is typically unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[6] Coupling reagents like DCC activate the carboxylic acid by converting the hydroxyl group into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.[1][6]

  • Byproduct Removal: A key consideration when using DCC is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.[7] When using the water-soluble EDC, the corresponding urea byproduct can be removed by aqueous extraction.[7]

  • Additives to Reduce Racemization: In syntheses involving chiral amino acids, additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to minimize racemization.[7]

Reaction Mechanism with DCC:

The reaction begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the amide and the dicyclohexylurea byproduct.[6][8]

DCC_Coupling_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Benzoic_Acid Benzoic Acid O_Acylisourea O-Acylisourea Intermediate Benzoic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Activation Cyclohexylamine Cyclohexylamine N_Cyclohexyl_Benzamide N-Cyclohexyl Benzamide Cyclohexylamine->N_Cyclohexyl_Benzamide Nucleophilic Attack O_Acylisourea->N_Cyclohexyl_Benzamide DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU

Caption: Mechanism of DCC-mediated amide coupling.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzoyl chloride is corrosive, a lachrymator, and combustible. Handle with extreme care.[9][10][11]

  • Cyclohexylamine is corrosive and flammable.

  • DCC is a potent skin sensitizer and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[12]

Protocol 1: Synthesis of N-Cyclohexyl Benzamide via Schotten-Baumann Reaction

Protocol_1_Workflow A 1. Dissolve Cyclohexylamine and NaOH in Water/DCM B 2. Cool to 0-5 °C A->B C 3. Add Benzoyl Chloride dropwise B->C D 4. Stir at Room Temperature C->D E 5. Separate Organic Layer D->E F 6. Wash with HCl and Water E->F G 7. Dry over Na2SO4 F->G H 8. Evaporate Solvent G->H I 9. Purify by Recrystallization H->I

Caption: Experimental workflow for Schotten-Baumann synthesis.

Materials:

  • Cyclohexylamine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (5.0 g, 50.4 mmol) and sodium hydroxide (2.2 g, 55 mmol) in a mixture of 50 mL of deionized water and 50 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

  • Slowly add benzoyl chloride (7.0 g, 49.8 mmol) dropwise to the cooled mixture over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then purified by recrystallization.

Protocol 2: Synthesis of N-Cyclohexyl Benzamide using DCC Coupling

Protocol_2_Workflow A 1. Dissolve Benzoic Acid in DCM B 2. Add Cyclohexylamine A->B C 3. Cool to 0 °C B->C D 4. Add DCC solution C->D E 5. Stir at 0 °C then RT D->E F 6. Filter to remove DCU E->F G 7. Wash filtrate with acid, base, and brine F->G H 8. Dry and Evaporate G->H I 9. Purify H->I

Sources

Method

Application Notes and Protocols for Developing a Cell-Based Assay for 3-Bromo-N-cyclohexyl-5-nitrobenzamide

Authored by: Senior Application Scientist, Gemini Laboratories Introduction In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. 3-Bromo-N-cyclohexyl-5-nitrobenzamide is a synthetic organic compound with structural motifs that suggest potential biological activity. As with any new chemical entity, a thorough in vitro evaluation is the foundational step in elucidating its pharmacological profile. Cell-based assays are indispensable tools in this process, offering insights into a compound's effects on cellular viability, proliferation, and mechanism of action within a biologically relevant context.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay system to characterize the bioactivity of 3-Bromo-N-cyclohexyl-5-nitrobenzamide. We will begin with a primary screen to assess general cytotoxicity and then discuss a strategic framework for selecting secondary assays to dissect the underlying mechanism of action. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.

Part 1: Foundational Analysis - Primary Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability. A cytotoxicity assay will establish the concentration range at which 3-Bromo-N-cyclohexyl-5-nitrobenzamide exerts a biological effect, which is crucial for designing subsequent, more mechanistic studies. We will detail two common and reliable methods for assessing cell viability: the MTT assay, which measures metabolic activity, and the alamarBlue™ assay, which is another indicator of cellular health.

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a well-established method for assessing cell viability by measuring the activity of mitochondrial dehydrogenases.[2] In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[3]

  • alamarBlue™ (Resazurin) Assay: This is a fluorometric/colorimetric assay that also measures metabolic activity. The non-fluorescent dye resazurin is reduced to the highly fluorescent resorufin by metabolically active cells.[4] This assay is generally considered to be more sensitive and less prone to certain types of interference than the MTT assay.

Experimental Workflow for Primary Cytotoxicity Screening

Primary Cytotoxicity Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Cell Line Selection & Culture start->cell_culture Choose relevant cell line cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Stock & Serial Dilutions compound_treatment Treat Cells with Compound Dilutions compound_prep->compound_treatment cell_seeding->compound_treatment Allow cells to adhere incubation Incubate for 24, 48, 72 hours compound_treatment->incubation add_reagent Add MTT or alamarBlue™ Reagent incubation->add_reagent read_plate Read Absorbance/Fluorescence add_reagent->read_plate Incubate per protocol data_processing Data Normalization & Processing read_plate->data_processing dose_response Generate Dose-Response Curves data_processing->dose_response ic50 Calculate IC50 Value dose_response->ic50 end End ic50->end

Caption: Workflow for primary cytotoxicity screening of 3-Bromo-N-cyclohexyl-5-nitrobenzamide.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7, or a relevant non-cancerous line like HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-Bromo-N-cyclohexyl-5-nitrobenzamide

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[5]

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-Bromo-N-cyclohexyl-5-nitrobenzamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the treated plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator. The different time points will provide information on the time-dependency of the compound's effect.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.[3][5][6]

  • Solubilization and Measurement:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the magnitude of its effect.
Vehicle Control A control group that is treated with the solvent used to dissolve the test compound (e.g., DMSO).
Positive Control A known cytotoxic agent used to confirm the assay is working correctly.

Part 2: Mechanistic Elucidation - Secondary Assays

If 3-Bromo-N-cyclohexyl-5-nitrobenzamide demonstrates significant cytotoxicity in the primary screen, the next logical step is to investigate its mechanism of action. The choice of secondary assays will be guided by the results of the primary screen and the chemical structure of the compound.

Decision Tree for Secondary Assay Selection

Secondary Assay Selection cluster_apoptosis Apoptosis vs. Necrosis cluster_cycle Cell Cycle Effects cluster_target Target Identification start Primary Screen Results: Compound is Cytotoxic (IC50 determined) apoptosis_q Investigate Mode of Cell Death start->apoptosis_q cell_cycle_q Assess Effects on Cell Proliferation start->cell_cycle_q target_q Hypothesize Potential Targets start->target_q annexin_v Annexin V / PI Staining apoptosis_q->annexin_v Early/Late Apoptosis caspase Caspase-3/7 Activity Assay apoptosis_q->caspase Executioner Caspase Activity pi_staining Propidium Iodide Staining & Flow Cytometry cell_cycle_q->pi_staining Analyze DNA Content kinase_assay Kinase Inhibition Assay target_q->kinase_assay If structural alerts for kinase binding tubulin_assay Tubulin Polymerization Assay target_q->tubulin_assay If structural similarity to tubulin inhibitors

Caption: Decision tree for selecting secondary assays based on primary cytotoxicity results.

Differentiating Apoptosis from Necrosis

It is crucial to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7][8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7][10] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[10]

  • Caspase-3/7 Activity Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[11] A luminescent or fluorescent assay can measure the activity of these caspases, providing a quantitative measure of apoptosis induction.[12][13][14]

Cell Cycle Analysis

If the compound inhibits cell proliferation without immediately causing cell death, it may be affecting the cell cycle.

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, allowing for the analysis of DNA content in a cell population.[15][16] This technique can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest caused by the compound.[15][17]

Investigating Potential Molecular Targets

Based on the chemical structure of 3-Bromo-N-cyclohexyl-5-nitrobenzamide and any observed cellular phenotypes, specific target-based assays can be employed.

  • Kinase Inhibition Assays: The benzamide moiety is present in many known kinase inhibitors. A broad-spectrum kinase inhibitor screen could be performed to identify potential kinase targets.

  • Tubulin Polymerization Assay: Some benzamide-containing compounds are known to interfere with microtubule dynamics.[18] An in vitro tubulin polymerization assay can determine if the compound inhibits or enhances the formation of microtubules.[19][20]

Part 3: Assay Validation and Troubleshooting

For any cell-based assay, robust validation is essential to ensure the reliability of the data.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Example)
Z'-factor A statistical measure of the quality of a high-throughput screening assay.Z' > 0.5
Signal-to-Background Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B > 3
Reproducibility The ability of the assay to produce the same results in different experiments.Coefficient of Variation (CV) < 20%

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, edge effects in the plate, pipetting errors.Use a multichannel pipette, ensure even cell suspension, avoid using the outer wells of the plate.
Low Z'-factor Small dynamic range of the assay, high background signal.Optimize cell number, incubation times, and reagent concentrations.
Inconsistent IC₅₀ Values Cell passage number, serum lot variability, compound instability.Use cells within a defined passage number range, test different serum lots, check compound stability in medium.[21][22]

Conclusion

The systematic approach outlined in these application notes provides a solid framework for the initial characterization of 3-Bromo-N-cyclohexyl-5-nitrobenzamide. By starting with a robust primary cytotoxicity screen and progressing to more targeted secondary assays based on the initial findings, researchers can efficiently and accurately elucidate the compound's biological activity and mechanism of action. Adherence to the principles of assay validation and careful troubleshooting will ensure the generation of high-quality, reproducible data, which is fundamental to the advancement of any potential therapeutic candidate.

References

  • Interchim. (n.d.). alamarBlue™ Cell Viability Assay Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Retrieved from [Link]

  • PubMed. (n.d.). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • Advanced BioMatrix. (2024, August 27). AlamarBlue Assay Protocol. Retrieved from [Link]

  • PMC - NIH. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • PMC - NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • IIVS. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • YouTube. (2023, March 21). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Retrieved from [Link]

  • PMC - NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

Sources

Application

in vitro screening of 3-Bromo-N-cyclohexyl-5-nitrobenzamide activity

Application Note: In Vitro Screening of 3-Bromo-N-cyclohexyl-5-nitrobenzamide Abstract This application note details the standardized protocol for the in vitro evaluation of 3-Bromo-N-cyclohexyl-5-nitrobenzamide (CAS 941...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Screening of 3-Bromo-N-cyclohexyl-5-nitrobenzamide

Abstract

This application note details the standardized protocol for the in vitro evaluation of 3-Bromo-N-cyclohexyl-5-nitrobenzamide (CAS 941294-22-0).[1][2] Belonging to the nitrobenzamide chemotype—a class historically validated for antitubercular and antimicrobial activity via DprE1 inhibition and nitroreductase activation—this compound requires a rigorous screening cascade to distinguish specific bioactivity from general cytotoxicity.[1] This guide outlines the preparation, phenotypic screening (MIC determination), and mammalian cytotoxicity profiling (CC50) required to validate this molecule as a hit in early-stage drug discovery.[1][2]

Introduction & Compound Analysis

3-Bromo-N-cyclohexyl-5-nitrobenzamide presents a classic "warhead-linker-tail" architecture common in antimicrobial library design.[1][2]

  • The Core (3-Bromo-5-nitrobenzamide): The electron-withdrawing nitro and bromo groups on the benzene ring create an electrophilic center.[1][2] In mycobacterial research, similar nitrobenzamides (e.g., BTZ043) act as suicide substrates, activated by the enzyme DprE1 to form covalent adducts.

  • The Tail (N-Cyclohexyl): This lipophilic moiety enhances membrane permeability, facilitating uptake into complex cell walls (e.g., Mycobacterium or Gram-negative bacteria).[1][2]

Therapeutic Hypothesis: Based on structural homology to known DprE1 inhibitors and nitro-prodrugs, this compound should be screened primarily for antimicrobial activity (specifically antitubercular surrogates like M. smegmatis) and secondarily for mammalian cytotoxicity to calculate a Selectivity Index (SI).[1][2]

Experimental Workflow

The screening cascade is designed to filter false positives (general toxins) from true hits (selective antimicrobials).[1][2]

ScreeningCascade Stock Stock Prep (20 mM in DMSO) PhenoScreen Primary Screen (REMA Assay) Target: M. smegmatis Stock->PhenoScreen Dilution CytoScreen Counter Screen (MTT Assay) Target: Vero/HepG2 Cells Stock->CytoScreen Dilution Analysis Data Analysis (MIC, CC50, SI) PhenoScreen->Analysis RFU Data CytoScreen->Analysis Absorbance

Figure 1: High-throughput screening cascade for nitrobenzamide derivatives.

Protocol 1: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock solution for downstream assays.

Materials:

  • Compound: 3-Bromo-N-cyclohexyl-5-nitrobenzamide (MW: ~327.17 g/mol )[1][2][3]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich)[1][2]

  • Vessel: Amber glass vial (light sensitive nitro group)[1][2]

Procedure:

  • Weighing: Accurately weigh 3.27 mg of the compound.

  • Dissolution: Add 500 µL of anhydrous DMSO to achieve a 20 mM master stock.

  • Sonicate: Sonicate in a water bath for 5 minutes at room temperature to ensure complete solubilization.

  • QC Check: Inspect for turbidity. If turbid, warm to 37°C.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC

Rationale: The Resazurin assay relies on the reduction of blue resazurin to pink resorufin by metabolically active bacteria. It is a robust, fluorometric endpoint for determining the Minimum Inhibitory Concentration (MIC).[1]

Biological Model: Mycobacterium smegmatis mc²155 (BSL-2 surrogate for M. tuberculosis) or Staphylococcus aureus (ATCC 29213).[1][2]

Materials:

  • Middlebrook 7H9 broth (supplemented with OADC and Tween 80).[1]

  • Resazurin sodium salt (0.01% w/v in water).[1]

  • 96-well black-walled, clear-bottom plates.[1][2]

Step-by-Step Procedure:

  • Inoculum Prep: Grow M. smegmatis to mid-log phase (OD₆₀₀ ~0.6–0.8). Dilute in 7H9 broth to a final density of ~1 x 10⁵ CFU/mL.

  • Compound Plating:

    • Add 100 µL of media to columns 2–12 of the 96-well plate.

    • Add 200 µL of 200 µM compound (diluted from stock) to column 1.

    • Perform 1:2 serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + 1% DMSO).[2] Column 12 = Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of the bacterial suspension to all wells (except sterility controls). Final compound range: 100 µM to 0.19 µM.

  • Incubation: Incubate plates at 37°C for 48 hours (for M. smegmatis) or 18 hours (for S. aureus).

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for an additional 4–6 hours.

  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm.

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink (or >90% reduction in fluorescence vs. growth control).[1]

Protocol 3: Mammalian Cytotoxicity Counter-Screen (MTT)

Rationale: To confirm the compound targets bacteria specifically rather than acting as a general protoplasmic poison.

Biological Model: Vero (African green monkey kidney) or HepG2 cells.[2]

Step-by-Step Procedure:

  • Seeding: Seed cells at 1 x 10⁴ cells/well in DMEM + 10% FBS in a 96-well plate. Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment: Remove media. Add 100 µL of fresh media containing the compound in serial dilutions (Range: 100 µM – 0.19 µM).[1] Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

  • Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Calculate CC50 (Concentration causing 50% cell death) using non-linear regression (GraphPad Prism).

Data Interpretation & Selectivity Analysis

Selectivity Index (SI):


[1][2]
SI ValueInterpretationAction Item
> 10 Hit Proceed to mechanism of action studies (DprE1 kinetics).
1 – 10 Moderate Lead optimization required.[1][2] Check structure-activity relationship (SAR).
< 1 Toxic Discard.[1][2] Compound kills host cells faster than bacteria.

Proposed Mechanism of Action (Hypothesis): Nitrobenzamides often function as prodrugs.[2][4] The diagram below illustrates the likely activation pathway in mycobacteria.

MOA Prodrug 3-Bromo-N-cyclohexyl-5-nitrobenzamide (Prodrug) Enzyme DprE1 / Nitroreductase (Bacterial Activation) Prodrug->Enzyme Binding Intermediate Nitroso/Hydroxylamino Intermediate Enzyme->Intermediate Reduction Covalent Covalent Adduct (Enzyme Inactivation) Intermediate->Covalent Nucleophilic Attack Death Cell Wall Lysis (Bacterial Death) Covalent->Death Pathway Blockage

Figure 2: Hypothesized mechanism of action involving nitro-reduction and covalent enzyme inhibition.[1][2]

References

  • Makarov, V., et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.[1][2]

  • Tiwari, R., et al. (2013).[1] "Nitrobenzamides as novel antitubercular agents."[5] Bioorganic & Medicinal Chemistry Letters, 23(24), 6663-6666.[1][2]

  • Palomino, J.C., et al. (2002).[1] "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.[1][2]

  • PubChem Compound Summary. (2023). "3-Bromo-5-nitrobenzamide."[1][2][3][6][7][8][9][10] National Center for Biotechnology Information. [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

identifying mass spec fragmentation patterns of bromo-nitro compounds

Welcome to the Advanced MS Applications Support Center. Subject: Troubleshooting & Identification of Bromo-Nitro Fragmentation Patterns Ticket ID: MS-BRNO2-ADV Overview You are encountering challenges in identifying brom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced MS Applications Support Center. Subject: Troubleshooting & Identification of Bromo-Nitro Fragmentation Patterns Ticket ID: MS-BRNO2-ADV

Overview

You are encountering challenges in identifying bromo-nitro compounds . These molecules present a unique analytical paradox: they combine the distinct, stable isotopic signature of Bromine with the labile, complex fragmentation behavior of the Nitro (


)  group.

This guide synthesizes isotopic pattern recognition with specific neutral loss mechanisms (including the "Ortho Effect") to provide a robust identification workflow.

Module 1: The "Isotope Detective" (Bromine Identification)

User Question: How do I confirm the presence of Bromine before analyzing the fragmentation?

Technical Insight: Bromine is your "anchor" element.[1] Unlike the Nitro group, which fragments easily, the Bromine signature is visible in the molecular ion cluster (


 or 

).

The 1:1 Rule: Bromine has two stable isotopes,


 and 

, with natural abundances of approximately 50.69% and 49.31% . This creates a doublet pattern where the

and

peaks are of nearly equal intensity.[2][3]

Diagnostic Workflow:

  • Locate the Molecular Ion: Look at the highest mass cluster.[4]

  • Check the Spacing: Are the peaks separated by 2.0 Da?

  • Check the Ratio: Is the intensity ratio roughly 1:1?

Visual Guide: Halogen Pattern Recognition

BrominePattern Start Analyze Molecular Ion Cluster CheckSpacing Is peak spacing 2 Da? Start->CheckSpacing CheckRatio Check Intensity Ratio (M : M+2) CheckSpacing->CheckRatio Yes NoHalogen No Halogen Pattern CheckSpacing->NoHalogen No ResultBr1 Single Bromine (Br1) Ratio ~ 1:1 CheckRatio->ResultBr1 1:1 ResultBr2 Two Bromines (Br2) Ratio ~ 1:2:1 CheckRatio->ResultBr2 1:2:1 ResultCl Chlorine Present Ratio ~ 3:1 CheckRatio->ResultCl 3:1

Caption: Decision tree for distinguishing Bromine content based on isotopic abundance ratios.

Module 2: The "Fragile Nitro" (Fragmentation Logic)

User Question: I see the Bromine pattern, but the rest of the spectrum is messy. What fragments should I look for?

Technical Insight: The Nitro group (


) is highly electronegative and labile. In both Electron Impact (EI) and Electrospray Ionization (ESI), it dominates the fragmentation pathway.

Primary Neutral Losses:

  • Loss of NO (

    
     30 Da):  A rearrangement often leads to the expulsion of nitric oxide, leaving an oxygen attached to the ring (phenolic cation/anion).
    
  • Loss of

    
     (
    
    
    
    46 Da):
    Direct cleavage of the C-N bond. This is the most common diagnostic loss.

Table 1: Key Diagnostic Neutral Losses for Nitro Compounds

Loss (Da)FormulaMechanismSignificance
30

RearrangementIndicates Nitro group; often leads to phenoxy ion.
46

Direct CleavagePrimary Confirmation. Cleavage of C-N bond.
16

RearrangementRare, but seen in N-oxides or specific nitro isomers.
28

Secondary LossOften follows the loss of NO (Phenol

Cyclopentadiene).
Module 3: Advanced Troubleshooting (The Ortho Effect)

User Question: My spectrum shows a loss of 17 Da (OH). I don't have a hydroxyl group. Is my sample contaminated?

Technical Insight: This is likely the Ortho Effect . If your Bromine and Nitro groups (or Nitro and Alkyl groups) are in the ortho position (1,2-substitution) on an aromatic ring, they interact intramolecularly.

Mechanism:

  • The Nitro oxygen abstracts a hydrogen from the ortho-substituent.

  • This facilitates the loss of OH (17 Da) or

    
     (18 Da) , which is forbidden in meta- or para- isomers.
    
  • Result: If you see

    
    , you likely have an ortho-substituted nitro compound.
    
Visual Guide: The Ortho-Effect Pathway

OrthoEffect Parent Ortho-Nitro Toluene (Parent Ion) Transition 6-Membered Transition State Parent->Transition H-Transfer LossOH Loss of OH (M - 17) Transition->LossOH Elimination Fragment Fragment Ion (Stabilized) LossOH->Fragment

Caption: Mechanism of the 'Ortho Effect' where a Nitro group abstracts a hydrogen, leading to OH loss.

Module 4: Experimental Optimization (ESI Negative Mode)

User Question: I am getting low sensitivity in Positive Mode. What should I change?

Technical Insight: Nitro compounds are electron-withdrawing.[1] They do not protonate well (


 is often weak). They are excellent candidates for Negative Ion Mode (ESI-) .

Protocol: Switching to Negative Mode

  • Ion Source: Electrospray Ionization (ESI).[1][5][6][7][8]

  • Polarity: Negative (-).[1]

  • Mechanism: Electron Capture (

    
    ) or Deprotonation (
    
    
    
    ).
  • Mobile Phase: Add a trace of ammonium acetate or ammonium fluoride to assist deprotonation. Avoid formic acid if possible, as it suppresses negative ionization.

Why it works: The high electronegativity of the


 group and the 

atom stabilizes the negative charge, resulting in 10-100x higher sensitivity than positive mode.
FAQ: Rapid Fire Troubleshooting

Q: Can I distinguish between Bromine loss and Nitro loss? A: Yes. Bromine loss is 79 or 81 Da .[3][9] Nitro loss is 30 or 46 Da .[8] Furthermore, if you lose Bromine, the 1:1 doublet pattern disappears in the fragment spectrum. If you lose Nitro, the 1:1 Bromine doublet remains in the fragment.

Q: Why do I see a peak at M-44? A: If you have a carboxylic acid group ortho to the nitro group (e.g., bromo-nitrobenzoic acid), the nitro group forces rapid decarboxylation (


 loss, 44 Da). This is faster than nitro loss.

Q: My high-res data shows a weird mass defect. Why? A: Bromine has a significant negative mass defect (


). Nitro groups have a positive defect. A compound with multiple bromines will have a mass significantly lower than the nominal integer mass. Use this to confirm the elemental composition.
References
  • NIST Mass Spectrometry Data Center. (n.d.). Ortho Effects in Mass Spectra of Aromatic Nitro Compounds. National Institute of Standards and Technology. Link

  • ChemGuide. (2021). Mass Spectra - The M+2 Peak (Bromine and Chlorine Isotopes). Link

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry: Nitro Compounds and Halogens. Link

  • Journal of the Chemical Society. (1968). Studies in mass spectrometry.[1][2][4][5][6][7][10][11][12] Part VIII. Peri- and ortho-effects in the mass spectra of some aromatic nitro-compounds. Link

  • ResearchGate. (2012). Negative ion mode mass spectrometry - an overview. Link

Sources

Optimization

strategies for reducing the toxicity of nitroaromatic research compounds

Technical Support for Medicinal Chemistry & Toxicology Status: Operational Operator: Senior Application Scientist (Tox/ADME) Ticket ID: NO2-TOX-REDUCTION Introduction: The Nitro Dilemma Welcome to the technical support c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Medicinal Chemistry & Toxicology

Status: Operational Operator: Senior Application Scientist (Tox/ADME) Ticket ID: NO2-TOX-REDUCTION

Introduction: The Nitro Dilemma

Welcome to the technical support center for nitroaromatic compounds. You are likely here because your lead compound contains a nitro group (


) that is driving excellent potency, but it has just failed a tox screen (Ames positive, hepatotoxicity, or poor microsomal stability).

The Core Issue: The nitro group is a "structural alert" because it is an electron sink. In biological systems, it undergoes enzymatic reduction. The toxicity usually stems not from the nitro group itself, but from its reduction intermediates (nitro radical anions and hydroxylamines).

This guide provides three distinct strategies to troubleshoot and resolve this toxicity while attempting to maintain potency:

  • Steric Modification: "Twisting" the group to prevent reduction.

  • Bioisosteric Replacement: Swapping the group for a non-reducible equivalent.

  • Metabolic Blocking: Preventing the enzymatic cascade.

Module 1: Diagnostic Workflow

Is the Nitro Group Actually the Culprit?

Before redesigning your molecule, you must confirm that nitro reduction is the specific cause of the mutagenicity. Standard Ames tests (strains TA98/TA100) are high in nitroreductase activity.

Protocol: Differential Ames Testing

Objective: Determine if mutagenicity is driven by nitroreductase-mediated activation.

Reagents:

  • Standard Salmonella strains: TA98 , TA100 .[1][2]

  • Nitroreductase-deficient strains: TA98NR , TA100NR (deficient in the classical nitroreductase cnr).

Step-by-Step Procedure:

  • Preparation: Prepare test compound stocks in DMSO.

  • Plating: Plate bacteria on minimal glucose agar.

  • Exposure: Apply test compound at 5 concentrations (dose-response) to both standard (TA98/100) and deficient (TA98NR/100NR) strains.

  • Incubation: Incubate at 37°C for 48 hours.

  • Analysis: Count revertant colonies.

Interpretation Guide:

ObservationDiagnosisAction Plan
High Revertants in TA98/100; Low/No Revertants in TA98NR/100NRNitro-Driven Mutagenicity. The bacteria are reducing the nitro group to a mutagenic hydroxylamine.Proceed to Module 2 (Steric Modification) or Module 3 (Bioisosteres).
High Revertants in both Standard and NR strainsIntrinsic Mutagenicity. The nitro group is likely not the primary cause; the scaffold itself interacts with DNA.Redesign the core scaffold; nitro modification will not fix this.

Module 2: Steric Modification (The "Twist" Strategy)

Lowering the Reduction Potential ( )

The Mechanism: Nitroreductases (like xanthine oxidase or cytosolic nitroreductases) require the nitro group to be planar with the aromatic ring to facilitate electron transfer.

  • Planar

    
    :  Conjugated system 
    
    
    
    High single-electron reduction potential (
    
    
    )
    
    
    Easy to reduce (Toxic).
  • Twisted

    
    :  Deconjugated system 
    
    
    
    Low
    
    
    
    
    Hard to reduce (Safer).

Strategy: Introduce a substituent ortho to the nitro group. This creates steric clash, forcing the nitro group to rotate out of the aromatic plane (dihedral angle > 40°).

Visualization: The Toxicity Pathway & Intervention

NitroToxicity Nitro Nitroaromatic (Planar) Radical Nitro Radical Anion (Ar-NO2•-) Nitro->Radical Type I/II Nitroreductase (Easy Reduction) Twisted Nitroaromatic (Twisted/Ortho-Sub) Twisted->Radical High Energy Barrier (Reduction Blocked) Radical->Nitro Redox Cycling (O2 -> O2•-) ROS Superoxide (ROS) (Oxidative Stress) Radical->ROS Nitroso Nitroso Intermediate (Ar-NO) Radical->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA DNA Adducts (Mutagenicity) Hydroxyl->DNA Covalent Binding

Caption: The reduction cascade. Ortho-substitution (Green) prevents the initial formation of the radical anion, halting the downstream production of ROS and DNA adducts.

Module 3: Bioisosteric Replacement

When the Nitro Group Must Go

If steric modification destroys potency or fails to eliminate toxicity, you must replace the nitro group. The goal is to mimic the electron-withdrawing and polar nature of


 without the redox liability.

Recommendation: The Pentafluorosulfanyl (


)  group is the "Gold Standard" modern bioisostere for nitro groups.
Comparative Data: Nitro vs. Bioisosteres
PropertyNitro (

)
Pentafluorosulfanyl (

)
Trifluoromethyl (

)
Hammett Constant (

)
0.78 (Strong EWG)0.68 (Strong EWG)0.54 (Moderate EWG)
Redox Stability Unstable (Reducible)Stable (Resistant to reduction)Stable
Lipophilicity (

)
-0.28 (Polar)1.51 (Lipophilic)0.88 (Lipophilic)
Geometry PlanarOctahedral (Bulky)Tetrahedral
Toxicity Risk High (Mutagenic/Hepatotoxic)LowLow

Why


? 
The 

group is often called the "Super-Trifluoromethyl." It is chemically inert to reduction conditions that would destroy a nitro group. It maintains the strong electron-withdrawing effect required for potency (e.g., maintaining acidity of a nearby NH or activating a ring) but completely eliminates the mutagenic risk associated with nitro reduction.

Other Options:

  • Oxetanes: If you need to lower lipophilicity (

    
     is greasy), use a 3,3-disubstituted oxetane.
    
  • Nitriles (

    
    ):  A classic replacement, though often metabolically labile (hydrolysis to acid).
    

Module 4: Metabolic Considerations (Prodrugs)

The "Feature, Not a Bug" Scenario

Sometimes, nitro toxicity is the desired mechanism (e.g., antiparasitics like Metronidazole or Hypoxia-Activated Prodrugs like Evofosfamide).

Troubleshooting Hypoxic Selectivity: If your drug is intended to be a prodrug but causes systemic toxicity, your reduction potential is likely too high (too positive).

  • Issue: The drug is being reduced by Type I Nitroreductases (oxygen-insensitive) in healthy, normoxic tissue.

  • Fix: Lower the

    
     (make it harder to reduce) so that only the highly reducing environment of a hypoxic tumor or parasite can activate it.
    
Decision Logic for Optimization

OptimizationFlow Start Start: Nitro Compound Toxic? Ames Ames Positive? Start->Ames NR_Check Positive in TA98NR/100NR? Ames->NR_Check Yes Potency Is -NO2 essential for binding? Ames->Potency No (Liver Tox?) NR_Check->Potency No (Nitro Driven) Sol_Scaffold Strategy C: Redesign Scaffold (Not Nitro Issue) NR_Check->Sol_Scaffold Yes (Intrinsic Mutagen) Ortho Can you add ortho-substituent? Potency->Ortho Yes (Essential EWG) Sol_SF5 Strategy B: Replace with -SF5 (Bioisostere) Potency->Sol_SF5 No (Replaceable) Sol_Twist Strategy A: Ortho-Twist (Steric Hindrance) Ortho->Sol_Twist Yes Ortho->Sol_SF5 No (Space Limited)

Caption: Optimization Decision Tree. Use this logic to select between steric modification and bioisosteric replacement.

References

  • Walsh, J. S., & Miwa, G. T. (2011). Bioactivation of drugs: risk minimization in drug discovery. Annual Review of Pharmacology and Toxicology. Link

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-group-containing drugs.[1][3] Journal of Medicinal Chemistry. Link

  • Patterson, S., & Fairlamb, A. H. (2019). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future. Current Opinion in Microbiology. Link

  • Savoie, P. R., & Welch, J. T. (2015). The pentafluorosulfanyl group: A new tool in the medicinal chemist's toolbox. Chemical Reviews. Link

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 3-Bromo-N-cyclohexyl-5-nitrobenzamide: A Comparative Analytical Guide

This guide outlines the structural confirmation of 3-Bromo-N-cyclohexyl-5-nitrobenzamide , a specific scaffold often utilized in structure-activity relationship (SAR) studies for kinase inhibitors and antibacterial agent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation of 3-Bromo-N-cyclohexyl-5-nitrobenzamide , a specific scaffold often utilized in structure-activity relationship (SAR) studies for kinase inhibitors and antibacterial agents.

Unlike generic datasheets, this guide operates as a comparative analytical workflow , demonstrating how to distinguish the target molecule from its likely regioisomers (e.g., 4-nitro or 2-bromo variants) using self-validating spectral evidence.

Executive Summary & Synthesis Logic

The integrity of biological data relies entirely on the structural purity of the test compound. 3-Bromo-N-cyclohexyl-5-nitrobenzamide presents a specific challenge: ensuring the meta-meta substitution pattern (1,3,5-substitution) is preserved without contamination from regioisomers that may arise if the starting material (3-bromo-5-nitrobenzoic acid) is impure.

Synthesis Pathway & Critical Control Points

The most reliable synthesis involves the activation of 3-bromo-5-nitrobenzoic acid followed by nucleophilic attack by cyclohexylamine.

Reaction Scheme:

  • Activation: 3-Bromo-5-nitrobenzoic acid + Thionyl Chloride (

    
    ) 
    
    
    
    Acid Chloride.
  • Coupling: Acid Chloride + Cyclohexylamine (

    
     base) 
    
    
    
    Target Product .

Key Impurity Risk:

  • Regioisomer Contamination: If the starting benzoic acid contains 3-bromo-4-nitro isomers (from nitration issues), the final product will be a mixture.

  • Hydrolysis: Residual acid chloride reverting to carboxylic acid.

Comparative Analytical Strategy

To confirm the structure, we compare the Target Performance (the expected spectral data of the correct molecule) against Alternative Scenarios (isomers or impurities).

Visualization: Structural Confirmation Decision Tree

The following diagram illustrates the logic flow for accepting or rejecting a batch based on spectral data.

StructuralConfirmation Start Crude Product MS Step 1: Mass Spectrometry (Check Molecular Ion & Br Pattern) Start->MS MS_Pass M+ (326/328) Observed 1:1 Ratio MS->MS_Pass MS_Fail Incorrect Mass or No Br Isotope Pattern MS->MS_Fail NMR Step 2: 1H NMR (Regiochemistry) (Aromatic Region 8.0-9.0 ppm) MS_Pass->NMR Pattern_Target Target: 1,3,5-Substituted 3 Distinct Singlets (t) J~1.5Hz NMR->Pattern_Target Pattern_Iso1 Alternative: 1,3,4-Substituted (Ortho coupling J~8Hz seen) NMR->Pattern_Iso1 IR Step 3: IR Spectroscopy (Functional Groups) Pattern_Target->IR Final CONFIRMED STRUCTURE IR->Final

Caption: Logical workflow for validating the 1,3,5-substitution pattern and elemental composition.

Detailed Characterization & Data Comparison

A. Mass Spectrometry (MS): The Elemental Check

Objective: Confirm molecular weight and the presence of a single bromine atom.

FeatureTarget Product ExpectationAlternative (Impurity/Degradant)
Molecular Ion (

)
327.0 / 329.0 (approx)245 (Hydrolyzed Acid), 328 (Des-bromo)
Isotope Pattern 1:1 doublet (Characteristic of

and

)
No split (if Br is lost) or 3:1 (if Cl contaminated)
Fragmentation Loss of

(

), Loss of Cyclohexyl
Loss of

(indicates carboxylic acid)

Protocol Insight: Use ESI+ (Electrospray Ionization) .[1] The amide nitrogen protonates easily. If the Br isotope pattern (two peaks of equal height separated by 2 m/z units) is absent, the synthesis failed [1].

B. H NMR Spectroscopy: The Regiochemistry Standard

Objective: Distinguish the 3,5-disubstituted ring (Target) from 3,4- or 2,5-isomers. This is the most critical step .

Target Structure Analysis (3-Bromo-N-cyclohexyl-5-nitrobenzamide):

  • Symmetry: Asymmetric.

  • Aromatic Protons: 3 protons (

    
    ).
    
  • Coupling: All protons are meta to each other.

    • Expected Pattern: Three distinct "singlets" (technically triplets with small coupling constants,

      
      ).
      
    • Absence of Ortho Coupling: You should NOT see any large doublets (

      
      ). If you see 
      
      
      
      , you have the wrong isomer (e.g., 3-bromo-4-nitro).

Predicted Shifts (DMSO-


, 400 MHz): 
ProtonEnvironmentPredicted Shift (

ppm)
MultiplicityComparison Logic
NH Amide8.4 - 8.7 Broad DoubletDisappears with

shake.
Ar-H4 Between Br &

8.60 - 8.80 dd (

)
Most deshielded (flanked by EWGs).
Ar-H6 Between

& Amide
8.50 - 8.70 dd (

)
Deshielded by Nitro/Carbonyl.
Ar-H2 Between Br & Amide8.30 - 8.50 dd (

)
Slightly more shielded than H4/H6.
Cy-H1 N-CH (Methine)3.70 - 3.90 MultipletDiagnostic for cyclohexyl attachment.
Cy-CH2 Alkyl Ring1.10 - 1.90 MultipletsIntegration must sum to 10H.

Experimental Validation: If the aromatic region shows a doublet with


, reject the batch. This indicates ortho protons, implying the nitro or bromo group is in the wrong position (e.g., 4-nitro isomer) [2].
C. IR Spectroscopy: Functional Group Fingerprinting

Objective: Confirm the amide bond formation and nitro group presence.

  • Amide I (C=O): Strong band at 1640–1660 cm⁻¹ . (Compare to Carboxylic acid C=O at ~1700 cm⁻¹; if shift is >1690, coupling failed).

  • Amide II (N-H): Bending vibration at ~1540 cm⁻¹ .

  • Nitro (

    
    ):  Two strong bands at ~1530 cm⁻¹ (asymmetric)  and ~1350 cm⁻¹ (symmetric) .
    
  • C-Br: Weak band at 500–600 cm⁻¹ (often obscured, less reliable than MS).

Experimental Protocols

Protocol 1: Synthesis & Purification (Small Scale)
  • Reagents: 3-Bromo-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (5.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).

  • Step 1: Reflux acid in

    
     for 2 hours. Evaporate excess 
    
    
    
    to dryness (Critical: remove all
    
    
    to prevent amine salt formation).
  • Step 2: Dissolve residue in dry DCM. Cool to 0°C.

  • Step 3: Add Cyclohexylamine/Triethylamine mixture dropwise. Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat.

    
     (removes unreacted acid). Dry organic layer (
    
    
    
    ) and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol 2: NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for nitro-benzamides due to solubility and better resolution of the amide NH proton.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum. Set relaxation delay (

    
    ) to 2.0s to ensure integration accuracy of aromatic protons.
    

References

  • Mass Spectrometry of Amides & Nitro Compounds

    • Source: NIST Chemistry WebBook & PubChem.
    • Context: Confirmation of Br isotope patterns (79Br/81Br)
    • URL:

  • NMR Chemical Shifts of Benzoic Acid Derivatives

    • Source: ChemicalBook & Spectral D
    • Context: Verification of meta-substitution patterns (J-coupling ~2Hz) vs ortho-substitution.
    • URL:

  • General Synthesis of Amides (Schotten-Baumann conditions)

    • Source: Organic Chemistry Portal.
    • Context: Standard protocols for acid chloride coupling.
    • URL:

Sources

Comparative

A Framework for the Cross-Validation of the Novel Anticancer Candidate 3-Bromo-N-cyclohexyl-5-nitrobenzamide

Introduction: The Quest for Selective Anticancer Agents The landscape of oncology drug discovery is perpetually driven by the pursuit of novel chemical entities that exhibit potent and selective cytotoxicity against canc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Anticancer Agents

The landscape of oncology drug discovery is perpetually driven by the pursuit of novel chemical entities that exhibit potent and selective cytotoxicity against cancer cells while sparing healthy tissues. Benzamides are a well-established class of compounds with a broad spectrum of biological activities. The strategic introduction of a nitro group and a bulky cyclohexyl moiety to the benzamide scaffold, as seen in the novel compound 3-Bromo-N-cyclohexyl-5-nitrobenzamide , presents an intriguing candidate for investigation. The nitro group can enhance the compound's interaction with biological targets and may act as a bioreductive "warhead" in the hypoxic microenvironment of solid tumors.[1]

This guide provides a comprehensive framework for the initial cross-validation of 3-Bromo-N-cyclohexyl-5-nitrobenzamide's activity across a panel of diverse cancer cell lines. We will propose a plausible mechanism of action, detail rigorous experimental protocols for its evaluation, and present a clear structure for data comparison. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the preclinical potential of novel anticancer compounds.

Proposed Mechanism of Action: Targeting the Sirtuin-p53 Axis

Based on the structural motifs of 3-Bromo-N-cyclohexyl-5-nitrobenzamide, we hypothesize its primary anticancer activity is mediated through the inhibition of sirtuins, specifically SIRT1 and SIRT2. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, transcription, and apoptosis.[2] SIRT1 and SIRT2 are known to deacetylate and inactivate the tumor suppressor protein p53.[3] By inhibiting these sirtuins, we anticipate an increase in acetylated p53, leading to the activation of p53-mediated apoptosis in cancer cells.[4]

The following diagram illustrates the proposed signaling pathway:

Sirtuin-p53_Pathway 3-Bromo-N-cyclohexyl-5-nitrobenzamide 3-Bromo-N-cyclohexyl-5-nitrobenzamide SIRT1_SIRT2 SIRT1/SIRT2 3-Bromo-N-cyclohexyl-5-nitrobenzamide->SIRT1_SIRT2 Inhibition p53 p53 SIRT1_SIRT2->p53 Deacetylation acetyl_p53 Acetylated p53 (Active) p53->acetyl_p53 Acetylation Apoptosis Apoptosis acetyl_p53->Apoptosis Induction

Caption: Proposed mechanism of action of 3-Bromo-N-cyclohexyl-5-nitrobenzamide.

Experimental Design for Cross-Validation

A robust cross-validation strategy is essential to ascertain the breadth and selectivity of a novel compound's activity. Our experimental design is centered on a multi-faceted approach, encompassing cell viability, apoptosis induction, and target engagement assays across a carefully selected panel of cell lines.

Cell Line Selection Rationale

To obtain a comprehensive profile of the compound's activity, we will utilize a panel of three human cancer cell lines representing different tumor types and a non-cancerous human cell line to assess selectivity.[5]

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

  • HEK293: A human embryonic kidney cell line, serving as a non-cancerous control to determine the therapeutic window.[6]

Comparator Compounds

To contextualize the activity of our novel compound, two well-characterized molecules will be used as positive controls:

  • Doxorubicin: A widely used chemotherapeutic agent that primarily acts by intercalating DNA and inhibiting topoisomerase II.[7]

  • Sirtinol: A known inhibitor of SIRT1 and SIRT2, which will serve as a mechanistic control for our hypothesized pathway.[4][8]

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_cell_lines Cell Line Panel cluster_compounds Test Compounds MCF7 MCF-7 MTT Cell Viability Assay (MTT) MCF7->MTT A549 A549 A549->MTT HCT116 HCT116 HCT116->MTT HEK293 HEK293 HEK293->MTT Novel_Compound 3-Bromo-N-cyclohexyl- 5-nitrobenzamide Doxorubicin Doxorubicin Sirtinol Sirtinol Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Based on IC50 WesternBlot Target Engagement (Western Blot) Apoptosis->WesternBlot Confirm Mechanism

Caption: High-level experimental workflow for compound validation.

Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[10]

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-N-cyclohexyl-5-nitrobenzamide, Doxorubicin, and Sirtinol. Treat the cells with varying concentrations of the compounds for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: For adherent cells, carefully aspirate the media.[11] Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Induction: Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[12]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their predetermined IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.

  • Staining: Wash the cells with PBS and resuspend in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Target Engagement: Western Blot for Acetylated p53

This assay will determine if the novel compound increases the acetylation of p53, providing evidence for the proposed mechanism of action.[14]

Protocol:

  • Protein Extraction: Treat cells with the compounds at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate with primary antibodies against acetylated p53 (Lys382), total p53, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Comparative Data Presentation (Hypothetical)

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment

CompoundMCF-7A549HCT116HEK293
3-Bromo-N-cyclohexyl-5-nitrobenzamide8.512.27.9> 50
Doxorubicin0.50.80.65.2
Sirtinol48.6[4]62.155.4> 100

Table 2: Apoptosis Induction (% of Annexin V Positive Cells) after 24h Treatment at IC50

CompoundMCF-7A549HCT116
Vehicle Control5.24.86.1
3-Bromo-N-cyclohexyl-5-nitrobenzamide45.341.848.2
Doxorubicin52.149.555.7
Sirtinol35.832.438.9

Discussion and Future Directions

The hypothetical data presented above suggests that 3-Bromo-N-cyclohexyl-5-nitrobenzamide exhibits potent cytotoxic and pro-apoptotic activity against a range of cancer cell lines, with a favorable selectivity profile compared to the non-cancerous HEK293 cells. The compound's IC50 values are significantly lower than the known sirtuin inhibitor Sirtinol, indicating higher potency.

The logical progression of these experiments is crucial for building a strong preclinical data package.

Logical_Relationship Viability Cell Viability (IC50) Apoptosis Apoptosis Induction Viability->Apoptosis Determines effective dose Selectivity Selectivity (vs. Normal Cells) Viability->Selectivity Assesses therapeutic window Mechanism Mechanism of Action (p53 Acetylation) Apoptosis->Mechanism Explains how cells die Conclusion Preclinical Candidate Potential Mechanism->Conclusion Selectivity->Conclusion

Caption: Logical flow of the cross-validation studies.

Future studies should aim to confirm the direct inhibition of SIRT1/SIRT2 through in vitro enzymatic assays and explore the compound's efficacy in 3D spheroid models and eventually in vivo animal models. Additionally, investigating the role of the nitro group in hypoxia-activated cytotoxicity could unveil further therapeutic potential.

References

  • StatPearls. (2023). Cyclophosphamide. NCBI Bookshelf. [Link]

  • Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 219, 113316. [Link]

  • Sura, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3719. [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 and selectivity of SIRT2 inhibitors. [Link]

  • Li, W., et al. (2024). Anticancer mechanisms and anticancer applications of AMPs. International Journal of Nanomedicine, 19, 1347-1367. [Link]

  • Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Cancers, 12(10), 2792. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • Zureigat, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(20), 15094. [Link]

  • Sivaranjani, M., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. BMC Complementary Medicine and Therapies, 21(1), 213. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • National Center for Biotechnology Information. (2018). Metal-binding effects of sirtuin inhibitor sirtinol. [Link]

  • National Center for Biotechnology Information. (2011). Acetylation of the p53 DNA binding domain regulates apoptosis induction. [Link]

  • Biomedical Research and Therapy. (2025). Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. [Link]

  • National Center for Biotechnology Information. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]

  • MDPI. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2025). Enhancing Anticancer Effects: Targeted Doxorubicin Delivery Using UiO-66-NH2-FA Metal-Organic Framework Combined with Autophagy Inhibition by Hydroxychloroquine in Colorectal Cancer Cells. [Link]

  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]

  • ResearchGate. (2015). How can I detect differences in P53 acetylation in HUVEC by western blot?. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bio-Rad. (n.d.). p53 Antibody: An Introductory Guide. [Link]

  • National Center for Biotechnology Information. (2022). Chemical alternative for cell identification and cross-contamination detection. [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • National Center for Biotechnology Information. (2015). Sirtuin inhibitors as anticancer agents. [Link]

  • PubMed. (2013). Detection of Post-translationally Modified p53 by Western Blotting. [Link]

  • University of Virginia. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

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Validation

A Senior Application Scientist's Guide to Cyclohexyl vs. Phenyl Groups in Enzyme Active Sites

Introduction: The Subtle Art of Molecular Recognition in Drug Design In the intricate world of drug discovery, the choice between seemingly similar chemical moieties can be the difference between a blockbuster drug and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Molecular Recognition in Drug Design

In the intricate world of drug discovery, the choice between seemingly similar chemical moieties can be the difference between a blockbuster drug and a failed candidate. Among the most common structural questions faced by medicinal chemists is the selection between a cyclohexyl and a phenyl group. Both are six-membered rings, often used to occupy hydrophobic pockets within an enzyme's active site, yet their subtle differences in geometry, electronics, and conformational flexibility lead to profoundly different binding modes and pharmacological outcomes.

This guide provides an in-depth comparison of these two critical functional groups. We will move beyond simple hydrophobicity to explore the unique intermolecular forces at play, supported by experimental data and detailed protocols for characterization. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in ligand design. Understanding the causality behind why one group may be favored over another is paramount to the rational design of potent and selective therapeutics[1][2].

The Phenyl Group: An Aromatic Powerhouse

The phenyl group is far more than a simple hydrophobic spacer. Its defining feature is its aromatic π-electron system, a planar ring of delocalized electrons that creates a unique electronic character. This enables a rich variety of interactions within an enzyme's active site that are unavailable to its aliphatic counterpart.

Key Binding Interactions of the Phenyl Group:
  • Hydrophobic Interactions : The nonpolar surface of the phenyl ring readily engages in favorable hydrophobic interactions with aliphatic residues like valine, leucine, and isoleucine, contributing to binding affinity[3].

  • π-π Stacking : The electron-rich π-face can stack against the aromatic side chains of phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions, which can be face-to-face or edge-to-face, are crucial for orienting the ligand and contributing to binding enthalpy[4][5].

  • Cation-π Interactions : The electron-rich π-system creates an area of negative electrostatic potential above and below the plane of the ring, allowing it to interact favorably with cations. This is a powerful, non-covalent bond that can form with protonated residues like arginine (Arg) and lysine (Lys), or even metal cofactors[6][7]. The strength of this interaction can be comparable to that of hydrogen bonds and salt bridges[6]. In some receptors, binding sites initially thought to contain anionic groups were later found to use aromatic residues to engage cationic ligands through this mechanism[6].

  • C-H-π Interactions : The hydrogen atoms on the phenyl ring can also interact with other π systems, providing additional stabilizing forces that can lead to less dynamic motion upon binding[8][9].

The planarity and rigidity of the phenyl ring enforce a specific geometry, which can be highly beneficial if it perfectly complements the active site topology. However, this same rigidity can be a liability if the pocket requires a more flexible ligand.

cluster_phenyl Phenyl Group Interactions Phenyl Phenyl Group (Ligand) Phe Phenylalanine (Enzyme) Phenyl->Phe π-π Stacking Arg Arginine (R+) (Enzyme) Phenyl->Arg Cation-π Leu Leucine (Enzyme) Phenyl->Leu Hydrophobic

Figure 1: Key interactions of a phenyl group in an enzyme active site.

The Cyclohexyl Group: A Flexible Hydrophobe

In contrast to the phenyl group, the cyclohexyl moiety is a purely aliphatic, non-polar ring. Its interactions are dominated by hydrophobic and van der Waals forces. The most significant distinction is its conformational flexibility.

Key Binding Characteristics of the Cyclohexyl Group:
  • Hydrophobic Interactions : As a classic lipophilic group, the cyclohexyl ring is highly effective at displacing ordered water molecules from a hydrophobic pocket, leading to a favorable entropic contribution to the free energy of binding[3].

  • Shape Complementarity : The three-dimensional, non-planar nature of the cyclohexyl ring can sometimes achieve better shape complementarity in a globular or complex hydrophobic pocket than a flat phenyl ring.

  • Conformational Flexibility : The cyclohexyl ring primarily exists in a low-energy "chair" conformation but can also adopt other conformations like the "boat" or "twist-boat". This flexibility allows it to adapt its shape to fit the contours of the binding site. While this adaptability can be advantageous, it can also come at an entropic cost; the ring may lose conformational entropy upon binding, which can decrease affinity[10]. In some cases, if the pocket is not well-defined, the flexibility can lead to multiple binding poses or disorder, as observed in X-ray crystallography studies[10].

The absence of a π-electron system means the cyclohexyl group cannot participate in the electronically driven π-π or cation-π interactions that are hallmarks of phenyl binding.

cluster_cyclohexyl Cyclohexyl Group Interactions Cyclohexyl Cyclohexyl Group (Ligand) Ile Isoleucine (Enzyme) Cyclohexyl->Ile Hydrophobic Val Valine (Enzyme) Cyclohexyl->Val van der Waals Pocket Hydrophobic Pocket (Shape Complementarity) Cyclohexyl->Pocket Conformational Adaptation

Figure 2: Key interactions of a cyclohexyl group in an enzyme active site.

Head-to-Head Comparison: Phenyl vs. Cyclohexyl

The choice between these two groups is context-dependent and often non-intuitive. A systematic analysis of matched molecular pairs (where a phenyl is swapped for a cyclohexyl in the same molecular scaffold) reveals that there is no universal winner[11]. In a large analysis, 36-45% of such pairs showed affinities within a 2-fold difference, while the remainder were split, with the cyclohexyl analog being more potent 25-30% of the time and the phenyl analog being more potent 25-39% of the time[11].

This highlights the necessity of experimental validation. For instance, in a study of aromatase inhibitors, compounds with a phenyl ring generally exhibited higher activity than those with a cyclohexyl group, likely due to additional π-π interactions with Phe134 and Trp224 in the active site[12]. Conversely, for the enzyme BACE-1, a cyclohexyl-containing inhibitor was significantly more potent than its phenyl counterpart, demonstrating the importance of shape and hydrophobic contacts in that specific active site[11].

Table 1: Comparative Properties of Phenyl and Cyclohexyl Groups
FeaturePhenyl GroupCyclohexyl GroupRationale & Implications
Geometry Planar, rigid3D, flexible (chair/boat)Phenyl is ideal for flat, sandwiching pockets. Cyclohexyl can adapt to more globular, complex pockets.
Electronics Aromatic, electron-rich π-systemAliphatic, non-polarPhenyl's electronics enable π-π and cation-π interactions, which are often enthalpically favorable.
Primary Interactions Hydrophobic, π-π stacking, cation-πHydrophobic, van der WaalsThe binding of phenyl groups can be driven by a mix of enthalpy and entropy; cyclohexyl binding is often entropy-driven (hydrophobic effect).
Solvation Moderately hydrophobicHighly hydrophobicCyclohexyl typically has a stronger drive to escape aqueous environments, potentially leading to a larger hydrophobic contribution to binding.
Conformational Entropy Low (rigid)High (flexible)Binding a flexible cyclohexyl group can incur a higher entropic penalty than binding a rigid phenyl group, which may offset hydrophobic gains[10].

Experimental Protocols for Characterizing Binding Modes

To move from hypothesis to data-driven design, a multi-faceted experimental approach is essential. The following protocols provide a self-validating system to elucidate the binding mode and energetics of your compounds.

Experimental Workflow: A Synergistic Approach

A robust workflow involves first quantifying the binding affinity and thermodynamics (ITC), and then visualizing the precise atomic interactions (X-ray Crystallography).

start Ligand Design (Phenyl vs. Cyclohexyl Analog) itc Isothermal Titration Calorimetry (ITC) start->itc xray X-ray Crystallography start->xray thermo Determine Thermodynamics (Kd, ΔH, ΔS) itc->thermo sar Structure-Activity Relationship (SAR) Analysis thermo->sar structure Solve 3D Structure (Visualize Interactions) xray->structure structure->sar conclusion Rationalize Affinity Differences & Inform Next Design Cycle sar->conclusion

Figure 3: Workflow for comparing ligand binding modes.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to binding. This directly measures the heat released or absorbed as the ligand binds to the enzyme[13].

Methodology:

  • Preparation:

    • Thoroughly dialyze the purified protein into the final assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Dissolve the ligand (phenyl or cyclohexyl analog) in the exact same buffer from the final dialysis step to minimize heats of dilution.

    • Degas both protein and ligand solutions for 10-15 minutes immediately before the experiment.

  • Instrument Setup:

    • Set the calorimeter to the desired experimental temperature (e.g., 25°C).

    • Load the protein solution (typically 10-50 µM) into the sample cell.

    • Load the ligand solution (typically 10-20x the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, and discard this data point during analysis.

    • Execute a series of 18-25 injections (e.g., 2 µL each) at 150-180 second intervals to allow the system to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heats of dilution (from the control experiment) from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).

Trustworthiness Check: A well-defined, sigmoidal binding curve indicates a high-quality interaction suitable for fitting. The stoichiometry (n) should be close to the expected value (e.g., n=1 for a single binding site).

Protocol 2: X-ray Crystallography

Objective: To obtain a high-resolution, three-dimensional structure of the enzyme-ligand complex, providing unambiguous evidence of the binding mode, specific interactions, and any conformational changes[14][15].

Methodology:

  • Crystallization:

    • Screen for crystallization conditions for the apo-enzyme using high-throughput screening methods (e.g., sitting or hanging drop vapor diffusion).

    • Optimize lead conditions to produce diffraction-quality crystals (typically >50 µm).

  • Complex Formation:

    • Co-crystallization: Add the ligand to the protein solution (at a 5-10 fold molar excess) prior to setting up crystallization trials. This is often preferred as it can promote a more ordered complex.

    • Soaking: If apo-crystals are already available, soak them in a solution containing the ligand (typically 1-10 mM) for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryo-protectant solution (often the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect diffraction data at a synchrotron beamline for the highest resolution.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement if a homologous structure exists.

    • Build the ligand into the observed electron density. The clarity of the density for the phenyl or cyclohexyl group is a direct indicator of its mobility in the pocket; well-defined density suggests a stable, low-energy pose, while weak or smeared density can indicate flexibility or disorder[10].

    • Refine the model against the experimental data to produce the final structure.

Causality Check: The final refined structure will directly show whether a phenyl group is engaged in π-stacking with a nearby aromatic residue or if a cyclohexyl group is simply filling a greasy pocket. This visual evidence is the most authoritative way to confirm the binding mode.

Conclusion: A Tale of Two Rings

The decision to use a cyclohexyl or a phenyl group is a strategic choice in drug design, not an arbitrary one. The planar, electronically-rich phenyl ring offers the potential for strong, directional interactions like π-π stacking and cation-π bonds, which can be critical for high affinity and selectivity. In contrast, the flexible, aliphatic cyclohexyl group excels at maximizing hydrophobic contacts and adapting to complex, three-dimensional pockets, often with a favorable entropic contribution.

There is no a priori superior choice. The optimal group is dictated by the specific microenvironment of the enzyme's active site. As this guide has demonstrated, a combination of thermodynamic analysis via ITC and high-resolution structural biology via X-ray crystallography provides the most complete and reliable picture. By understanding the fundamental principles and applying rigorous experimental validation, researchers can harness the distinct advantages of each ring to engineer more effective and specific medicines.

References

  • Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. RSC Publishing. Available at: [Link]

  • Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties. The Royal Society of Chemistry. Available at: [Link]

  • Contribution of Hydrophobic Interactions to Protein Stability. PMC - NIH. Available at: [Link]

  • Stacking with No Planarity? PMC - NIH. Available at: [Link]

  • The Pi-Pi Interaction. YouTube. Available at: [Link]

  • Hydrophobic Amino Acids as Universal Elements of Protein-Induced DNA Structure Deformation. MDPI. Available at: [Link]

  • Substituting Cyclohexyl with Phenyl at Phosphorus Makes a NiP2N2 Molecular Catalyst Active for Hydrogen Evolution in Alkaline Conditions at Low Overvoltage. Journal of the American Chemical Society. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]

  • Phencyclidine. Wikipedia. Available at: [Link]

  • Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties. The Royal Society of Chemistry. Available at: [Link]

  • π-Cation Interactions in Molecular Recognition: Perspectives on Pharmaceuticals and Pesticides. PMC - PubMed Central. Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NIH. Available at: [Link]

  • Molecular recognition: models for drug design. PubMed. Available at: [Link]

  • X-ray crystallographic structure of 1. The phenyl and hexyl groups are... ResearchGate. Available at: [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drughunter.com. Available at: [Link]

  • Water and the Cation−π Interaction. Journal of the American Chemical Society. Available at: [Link]

  • Molecular Recognition of Protein−Ligand Complexes: Applications to Drug Design. Chemical Reviews - ACS Publications. Available at: [Link]

  • Hydrophobic interaction and aromatic p-p interaction between the phenyl-hexyl chain of the stationary phase and the propylbenzene molecule. ResearchGate. Available at: [Link]

  • Cation–π interaction. Wikipedia. Available at: [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. alliedacademies.org. Available at: [Link]

  • Molecular Recognition and Drug Design. SciSpace. Available at: [Link]

  • Limitations and lessons in the use of X-ray structural information in drug design. PMC. Available at: [Link]

  • Molecular recognition in innovative drug design. Hilaris Publisher. Available at: [Link]

  • What is the cheapest and fastest experiments to find protein-ligand interaction? ResearchGate. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

  • Cation−π and π–π Interactions in Aqueous Solution Studied Using Polarizable Potential Models. ResearchGate. Available at: [Link]

  • Protein Surface Interactions—Theoretical and Experimental Studies. Frontiers. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Molecular Recognition: Perspective and a New Approach. MDPI. Available at: [Link]

  • X-Ray Crystallographic Analysis of Inhibition of Endothiapepsin by Cyclohexyl Renin Inhibitors. PubMed. Available at: [Link]

  • X-Ray Structural Analysis in the Crystalline Phase of a Nematogenic Fluoro-Phenyl Compound. ResearchGate. Available at: [Link]

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Comparative

Comparative Guide: Anti-Inflammatory Efficacy of Substituted Benzamides

[1] Executive Summary: The Benzamide Advantage In the crowded landscape of non-steroidal anti-inflammatory drugs (NSAIDs), substituted benzamides represent a pivotal structural class.[1][2] Unlike traditional NSAIDs (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Benzamide Advantage

In the crowded landscape of non-steroidal anti-inflammatory drugs (NSAIDs), substituted benzamides represent a pivotal structural class.[1][2] Unlike traditional NSAIDs (e.g., indomethacin, diclofenac) that primarily target cyclooxygenase (COX) enzymes often at the cost of gastric mucosal integrity, substituted benzamides offer a versatile scaffold capable of dual-mechanism action : selective COX-2 inhibition and upstream suppression of the NF-


B signaling pathway.

This guide objectively compares the anti-inflammatory performance of specific substituted benzamides against industry standards, supported by experimental protocols and Structure-Activity Relationship (SAR) analysis.

Mechanistic Comparison: Beyond Simple COX Inhibition

To evaluate efficacy, one must understand the target. While traditional NSAIDs block prostaglandin synthesis downstream, certain


-substituted benzamides (e.g., declopramide, parsalmide analogs) intervene upstream at the transcriptional level.
The Dual-Pathway Intervention
  • Mechanism A (Enzymatic): Direct binding to the COX-2 active site. The benzamide moiety mimics the arachidonic acid transition state but, unlike carboxylate-containing NSAIDs, often lacks the acidic group responsible for local gastric irritation [1].

  • Mechanism B (Transcriptional): Inhibition of I

    
    B degradation.[3] Compounds like declopramide stabilize the I
    
    
    
    B-
    
    
    /NF-
    
    
    B complex, preventing the nuclear translocation of NF-
    
    
    B. This suppresses the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6) and COX-2 itself [2].
Signaling Pathway Visualization

The following diagram illustrates the bifurcation of benzamide activity compared to standard NSAIDs.

Benzamide_Mechanism Stimulus Pro-Inflammatory Stimulus (LPS/TNF-alpha) Receptor Membrane Receptor (TLR4 / TNFR) Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IkB-alpha Degradation IKK->IkB NFkB NF-kB Translocation IkB->NFkB Nucleus Nuclear Transcription (COX-2, iNOS, Cytokines) NFkB->Nucleus COX2 COX-2 Enzyme Nucleus->COX2 Expression PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Benzamide_Trans N-Substituted Benzamides (e.g., Declopramide) Benzamide_Trans->IkB Stabilizes IkB Benzamide_Enz Benzamide Analogs (e.g., Parsalmide) Benzamide_Enz->COX2 Inhibits Activity NSAID Standard NSAIDs (Indomethacin) NSAID->COX2

Caption: Figure 1. Dual-action mechanism of substituted benzamides targeting both NF-kB translocation and COX-2 enzymatic activity.

Comparative Performance Data

The following data aggregates results from key studies comparing specific benzamide derivatives against clinical standards (Indomethacin and Celecoxib).

In Vitro Potency (IC50 Values)

Table 1: Inhibition of COX Isoenzymes and NO Production Data sources: [1], [3], [4]

Compound ClassSpecific ExampleCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)NO Inhibition (RAW 264.7) IC50 (

M)
Standard Indomethacin 0.0281.680.016 (COX-1 selective)56.8
Standard Celecoxib 15.00.04375 (COX-2 selective)>100
Benzamide Parsalmide 12.58.21.52 (Balanced)N/A
Benzamide Compound 1H-30 >1000.12>800 (COX-2 selective)4.5
Benzamide Declopramide N/AN/AN/A15.2 (via NF-kB)

Analysis:

  • Selectivity: Compound 1H-30 (a 2-(phenylamino)benzamide derivative) demonstrates superior COX-2 selectivity compared to Indomethacin, reducing the risk of gastric ulceration [3].

  • Potency: While Indomethacin is a potent COX-1 inhibitor, specific benzamides like 1H-30 outperform it in COX-2 inhibition (0.12

    
    M vs 1.68 
    
    
    
    M).
  • NO Suppression: Benzamides acting via NF-

    
    B inhibition (Declopramide, 1H-30) significantly suppress Nitric Oxide (NO) production, a key inflammatory mediator, often more effectively than pure COX inhibitors [4].
    
In Vivo Efficacy (Rat Paw Edema)

Table 2: Anti-Inflammatory Activity in Carrageenan-Induced Edema (3h post-dose) Dose: 10 mg/kg p.o. unless otherwise noted.

Compound% Edema InhibitionGastric Ulcer Index (0-5 Scale)
Indomethacin 75 - 78%2.5 - 3.0 (Significant damage)
Rofecoxib 78%0.5 (Minimal)
Parsalmide Analog (11b) 65 - 70%0.2 (Negligible)
N-butyl Benzamide 97.6%0.0 (Safe)

Key Insight: The N-butyl substituted benzamides demonstrated higher efficacy (97.6% inhibition) than the standard Rofecoxib (78.9%), with a superior safety profile [5]. This validates the "benzamide advantage" of separating efficacy from gastric toxicity.

Validated Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: In Vitro NO Production Assay (Griess Method)

Objective: Quantify the suppression of inflammatory mediators in macrophages.

  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with the test benzamide (0.1 - 50

    
    M) for 1 hour. Include Indomethacin  (10 
    
    
    
    M) as a positive control and DMSO (0.1%) as a vehicle control.
  • Stimulation: Add Lipopolysaccharide (LPS) (1

    
    g/mL) to induce inflammation. Incubate for 24h.
    
  • Assay:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).
      
    • Incubate for 10 min in the dark.

  • Measurement: Read absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Validation Check: The LPS-only control must show a >5-fold increase in nitrite vs. untreated cells for the assay to be valid.

Protocol B: In Vivo Carrageenan-Induced Paw Edema

Objective: Evaluate systemic anti-inflammatory efficacy.

  • Animals: Wistar rats (150-200g), fasted overnight. Groups: Control (Vehicle), Standard (Indomethacin 10 mg/kg), Test Benzamide (10-50 mg/kg).

  • Administration: Administer drugs orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at

    
     hours.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the test group.
Experimental Workflow Visualization

Workflow Start Compound Library (Substituted Benzamides) Screen1 Primary Screen: NO Inhibition (RAW 264.7) Start->Screen1 Decision1 IC50 < 10 uM? Screen1->Decision1 Decision1->Start No (Refine SAR) Screen2 Secondary Screen: COX-1 vs COX-2 Selectivity Decision1->Screen2 Yes Decision2 SI > 50? Screen2->Decision2 InVivo In Vivo Validation: Rat Paw Edema Model Decision2->InVivo Yes Tox Toxicity Check: Gastric Ulcer Index InVivo->Tox

Caption: Figure 2. Step-wise screening workflow for identifying high-potency, low-toxicity benzamide anti-inflammatories.

Critical SAR Analysis (Structure-Activity Relationship)

The comparative advantage of benzamides lies in specific structural modifications:

  • The Amide Linker: The -CONH- bridge is critical. Unlike the ester linkage in some NSAID prodrugs, the benzamide bond is stable in plasma, ensuring the drug reaches the target intact.

  • N-Substitution:

    • Alkyl Chains: Increasing chain length (up to

      
      -hexyl) at the nitrogen atom enhances lipophilicity, improving cell membrane penetration and potency against paw edema [5].
      
    • Aryl Groups:

      
      -phenyl substitutions (as in 1H-30) often direct selectivity toward COX-2 by exploiting the larger hydrophobic pocket of the COX-2 enzyme [3].
      
  • Ring Substitution:

    • Ortho-alkoxy groups: (e.g., 2-methoxy in anisamides) can enhance binding affinity via hydrogen bonding with the receptor active site.

    • Electron-withdrawing groups: (e.g., -Cl, -NO2) on the phenyl ring often increase metabolic stability but must be balanced to avoid toxicity.

Conclusion

Substituted benzamides offer a scientifically robust alternative to traditional carboxylate NSAIDs. By leveraging a dual mechanism of action—selective COX-2 inhibition and NF-


B suppression —they achieve comparable or superior efficacy (up to 97% edema inhibition) while significantly mitigating gastric toxicity. For drug development professionals, the 

-substituted benzamide scaffold remains a high-priority candidate for "gastric-sparing" anti-inflammatory therapeutics.

References

  • Parsalmide and Benzamide Analogs: Title: Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage.[4] Source: PubMed (Farmaco). URL:[Link]

  • NF-kB Inhibition Mechanism: Title: Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.[5] Source: PubMed (Mol Cell Biochem). URL:[Link]

  • Dual COX-2/Topo I Inhibitors: Title: N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Comparison with Indomethacin (NO Assay): Title: Comparison between IC50 (µM) of compounds and indomethacin as a positive control. Source: ResearchGate. URL:[Link]

  • In Vivo SAR (N-alkyl substitutions): Title: Structure–Activity Relationship Analysis of Benzimidazoles/Benzamides as Emerging Anti-Inflammatory Agents.[6][7] Source: PubMed Central (PMC). URL:[Link]

Sources

Validation

A Researcher's Guide to the Validation of a Novel Chemical Scaffold for Aurora Kinase A Inhibition

This guide provides a comprehensive framework for the validation of a novel chemical scaffold, designated here as "Scaffold X," for the inhibition of Aurora Kinase A (AURKA). We will objectively compare the performance o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a novel chemical scaffold, designated here as "Scaffold X," for the inhibition of Aurora Kinase A (AURKA). We will objectively compare the performance of a lead compound from this scaffold, "SCA-X1," with the well-characterized AURKA inhibitor, Alisertib (MLN8237), providing supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.

Introduction to Aurora Kinase A and the Promise of a Novel Scaffold

Aurora Kinase A is a key serine/threonine kinase that functions as a master regulator of mitotic progression.[1] It is critically involved in centrosome maturation and separation, as well as the assembly of a functional bipolar spindle.[2] Given its frequent overexpression in a multitude of human cancers and its correlation with poor prognosis, AURKA has emerged as a high-value target for anti-cancer therapeutics.[1][3]

While several AURKA inhibitors have been developed, the quest for novel chemical scaffolds continues, driven by the need for improved selectivity, potency, and pharmacokinetic properties, as well as to overcome potential resistance mechanisms. The hypothetical "Scaffold X" represents a new chemical entity designed through advanced computational modeling to offer a unique binding mode to the ATP-binding pocket of AURKA, suggesting a potential for high potency and a distinct selectivity profile compared to existing inhibitors like Alisertib.

This guide will walk through the essential stages of validating SCA-X1, our lead compound from Scaffold X, establishing its credibility as a potent and selective AURKA inhibitor.

The Validation Workflow: A Step-by-Step Approach

A rigorous validation process is paramount to ensure that the biological activity observed is indeed due to the specific inhibition of the intended target. Our validation workflow is designed to be a self-validating system, progressing from initial biochemical characterization to cellular and in vivo confirmation of efficacy.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: In Vivo Efficacy A Biochemical Potency (IC50) B Mechanism of Action (MOA) A->B C Kinase Selectivity Profiling B->C D Cellular Potency & Target Engagement C->D E Phenotypic Assays D->E F Xenograft Tumor Model E->F G Pharmacodynamic (PD) Analysis F->G

Caption: A streamlined workflow for the validation of a novel kinase inhibitor.

Phase 1: Biochemical Validation - Is the Compound a Potent and Selective Inhibitor?

The initial phase of validation focuses on the direct interaction between the compound and the purified kinase enzyme.

Biochemical Potency: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. We will determine the IC50 of SCA-X1 against AURKA and, for initial selectivity assessment, against the closely related Aurora Kinase B (AURKB).[4]

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of kinase activity.[1]

  • Reagents: Recombinant human Aurora A and B kinases, ATP, appropriate peptide substrate (e.g., Kemptide), ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Prepare a serial dilution of SCA-X1 and the comparator, Alisertib.

    • In a 384-well plate, add 1 µl of each inhibitor dilution.

    • Add 2 µl of a solution containing the kinase (e.g., 5 ng of AURKA).

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (e.g., 25 µM ATP, 10 µM substrate).

    • Incubate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Potency

CompoundTargetIC50 (nM)
SCA-X1 (Hypothetical) Aurora A 0.9
Aurora B 250
Alisertib (MLN8237)Aurora A1.2[4]
Aurora B396.5[4]

These hypothetical data for SCA-X1 suggest it is a highly potent AURKA inhibitor with excellent selectivity over AURKB, comparable to Alisertib.

Mechanism of Action: Understanding How the Inhibitor Works

Determining the mechanism of action (MOA) is crucial for understanding how the inhibitor interacts with the kinase. Most kinase inhibitors are ATP-competitive.[5]

Experimental Protocol: ATP Competition Assay

This assay is a variation of the IC50 determination where the concentration of ATP is varied.

  • Procedure:

    • Perform the ADP-Glo™ Kinase Assay as described above.

    • Repeat the assay with varying concentrations of ATP (e.g., 10 µM, 50 µM, 250 µM).

  • Data Analysis: If the IC50 of the inhibitor increases with increasing ATP concentration, it indicates an ATP-competitive mechanism of action.

For SCA-X1, we would expect to see a rightward shift in the dose-response curve with increasing ATP concentrations, confirming an ATP-competitive MOA.

Kinase Selectivity Profiling: Assessing Off-Target Effects

A highly selective kinase inhibitor is desirable to minimize off-target effects and potential toxicity.[5] We will profile SCA-X1 against a broad panel of kinases to assess its selectivity.

Experimental Approach: Kinome-wide Binding Affinity Screen (e.g., KINOMEscan™)

This competition binding assay quantitatively measures the interaction of a compound with a large panel of kinases.

  • Procedure: SCA-X1 will be submitted to a commercial vendor for screening against a panel of over 400 kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are typically reported as percent of control, where a lower percentage indicates stronger binding. For significant hits, a Kd (dissociation constant) is determined.

Comparative Data: Kinase Selectivity Profile

KinaseSCA-X1 (% of Control @ 1µM) (Hypothetical)Alisertib (% of Control @ 1µM) (Representative)
AURKA 0.5 1
AURKB4550
ABL1>90>90
CDK2>90>90
EGFR>90>90
FLT3>90>90
VEGFR2>90>90

This illustrative data demonstrates the high selectivity of both SCA-X1 and Alisertib for AURKA over a range of other kinases.

Phase 2: Cellular Characterization - Does the Compound Work in a Biological Context?

Moving from a biochemical to a cellular environment is a critical step to confirm that the compound can cross the cell membrane, engage its target, and elicit a biological response.

Cellular Potency and Target Engagement

We will assess the ability of SCA-X1 to inhibit AURKA activity within cancer cells. A key downstream substrate of AURKA is Histone H3, which is phosphorylated at Serine 10 during mitosis. Inhibition of AURKA leads to a decrease in this phosphorylation event.

Experimental Protocol: Phospho-Histone H3 (Ser10) Immunofluorescence Assay

  • Cell Culture: Plate a cancer cell line known to have high AURKA expression (e.g., HCT-116) in 96-well plates.

  • Procedure:

    • Treat cells with a serial dilution of SCA-X1 or Alisertib for a defined period (e.g., 24 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against phospho-Histone H3 (Ser10).

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the fluorescence intensity of phospho-Histone H3 (Ser10) per cell. Plot the intensity against inhibitor concentration to determine the cellular IC50.

Comparative Data: Cellular Potency

CompoundCell LineCellular IC50 (nM)
SCA-X1 (Hypothetical) HCT-116 25
Alisertib (MLN8237)HCT-11630-50[6]

These hypothetical results indicate that SCA-X1 effectively inhibits AURKA in a cellular context at nanomolar concentrations.

Phenotypic Assays: Observing the Biological Consequences

Inhibition of AURKA is expected to cause defects in mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle and the formation of monopolar spindles.[3]

G AURKA Aurora A Kinase Regulates centrosome separation and spindle assembly Spindle Bipolar Spindle Formation Essential for chromosome segregation AURKA->Spindle Promotes SCA_X1 {SCA-X1 | Novel Inhibitor} SCA_X1->AURKA Inhibits CellCycle Cell Cycle Progression G2/M Transition Spindle->CellCycle Proliferation {Cell Proliferation} CellCycle->Proliferation

Caption: Simplified signaling pathway of Aurora Kinase A in cell cycle progression.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Treat HCT-116 cells with SCA-X1 or Alisertib at various concentrations for 24 hours.

  • Procedure:

    • Harvest and fix the cells in ethanol.

    • Stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.

Treatment with SCA-X1 is expected to induce a dose-dependent increase in the percentage of cells in the G2/M phase, consistent with AURKA inhibition.

Phase 3: In Vivo Efficacy - Does the Compound Work in a Living Organism?

The final validation step is to assess the anti-tumor efficacy of SCA-X1 in a preclinical animal model.

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure:

    • Subcutaneously implant a human cancer cell line (e.g., HCT-116) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[7]

    • Randomize mice into treatment groups: vehicle control, SCA-X1, and Alisertib.

    • Administer the compounds daily via oral gavage at a predetermined dose.[8]

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound.

Comparative Data: In Vivo Efficacy (Hypothetical)

Treatment GroupDose (mg/kg, p.o., daily)Tumor Growth Inhibition (%)
Vehicle Control-0
SCA-X1 30 85
Alisertib (MLN8237)3080

This hypothetical data suggests that SCA-X1 demonstrates robust anti-tumor activity in vivo, comparable to the established inhibitor Alisertib.

Pharmacodynamic (PD) Analysis

To confirm that the observed anti-tumor effect is due to the inhibition of AURKA, tumor samples from the xenograft study can be analyzed for the same biomarkers used in the cellular assays (e.g., phospho-Histone H3). A significant reduction in the biomarker in the tumors of treated animals provides strong evidence of target engagement in vivo.

Conclusion and Future Directions

The validation workflow outlined in this guide provides a rigorous and objective framework for assessing the potential of a novel chemical scaffold for kinase inhibition. Through a systematic comparison with a well-characterized inhibitor like Alisertib, we can build a strong data package to support the advancement of a new therapeutic candidate. The hypothetical data presented for SCA-X1 illustrates the profile of a promising lead compound with potent, selective, and efficacious inhibition of Aurora Kinase A.

The successful validation of a novel scaffold opens up new avenues for drug discovery. Future work would involve further optimization of the scaffold to enhance its drug-like properties, a more extensive evaluation of its safety profile, and the identification of patient populations that would most likely benefit from this new therapeutic agent.

References

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(18), 5613-5622. [Link]

  • Du, R., et al. (2021). Aurora A kinase, a promising therapeutic target in cancer. Molecular Cancer, 20(1), 1-20. [Link]

  • KINOMEscan data. HMS LINCS Project. (2018). [Link]

  • Shehata, M., et al. (2016). Schematic representation of aurora kinase A (AURKA) signaling networks involved in cancer. ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(9), 2804-2814. [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Welsh, S. J., et al. (2018). Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts. Oncotarget, 9(61), 31869–31881. [Link]

  • Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. PubMed Central. [Link]

  • Debiec-Rychter, M., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Lirias. [Link]

  • ResearchGate. (2014). Schematic diagram representing the Aurora A, B, & C kinases domains. [Link]

  • Knapp, S., et al. (2013). Kinase structure and inhibitor design. ResearchGate. [Link]

  • Mendel, D. B., et al. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337. [Link]

  • Tavernier, N., et al. (2021). Aurora A kinase activation: Different means to different ends. The Journal of Cell Biology, 220(8), e202105014. [Link]

  • PubChem. Alisertib. [Link]

  • Fabbro, D., et al. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(2), 85-139. [Link]

  • Moro, M., et al. (2022). Targeting Colorectal Cancer Stem Cells Through Inhibition of the Fibroblast Growth Factor Receptor 4 Pathway with a Novel Antibody. Cancers, 14(10), 2488. [Link]

Sources

Comparative

Strategic Evaluation of Nitrobenzamide Derivatives: Cytotoxicity, Selectivity, and Mechanism in Oncology

Executive Summary: The Nitrobenzamide Paradox For years, nitrobenzamide derivatives were mischaracterized solely as PARP inhibitors (e.g., Iniparib). Recent structural biology and proteomic data have redefined this class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrobenzamide Paradox

For years, nitrobenzamide derivatives were mischaracterized solely as PARP inhibitors (e.g., Iniparib). Recent structural biology and proteomic data have redefined this class as Zinc Finger Ejectors and ROS Generators . This guide provides a technical comparison of first-generation nitrobenzamides (Iniparib) versus novel 4-substituted-3-nitrobenzamide derivatives.

Key Takeaway: While Iniparib failed Phase III trials due to a misunderstanding of its mechanism (low PARP avidity), novel derivatives with specific benzyl-substitutions at the 4-position demonstrate superior potency (


) against solid tumors by leveraging oxidative stress and non-specific protein adduct formation.
Comparative Analysis: Efficacy & Selectivity

The following data contrasts the "First-Generation" reference compound (Iniparib) against "Second-Generation" 4-substituted derivatives. Data is synthesized from recent high-throughput screening campaigns (e.g., BenchChem, 2025) and historical Phase II/III benchmarks.

Table 1: Cytotoxicity Profile (

in

)

Lower values indicate higher potency.[1]

Compound ClassDerivative IDR-Group (Amide N)HCT-116 (Colon)MDA-MB-435 (Melanoma)HL-60 (Leukemia)Mechanism Validation
Reference (Gen 1) Iniparib 4-iodo-3-nitro> 40.0~25.018.5Weak PARP trapping; Zn ejection.
Novel (Gen 2) Compound 4a 4-fluorobenzyl2.11 1.90 2.06 High ROS generation.
Novel (Gen 2) Compound 4l 2-chlorobenzyl3.592.901.99Lipophilicity-driven uptake.
Novel (Gen 2) Compound 4n 4-chlorobenzyl6.323.112.88Moderate potency.
Negative Control Compound 4g 3,4-difluorobenzyl> 1001.013.78Loss of selectivity (steric hindrance).

Analysis:

  • Potency Shift: The substitution of the iodo- group (Iniparib) with a 4-fluorobenzyl amine (Compound 4a) improves potency by ~10-20 fold in solid tumor lines.

  • Selectivity: Compound 4g demonstrates that bulky di-substitution abolishes activity in colon cancer (HCT-116) while retaining potency in melanoma, suggesting a transporter-dependent uptake mechanism specific to the cell line.

Mechanistic Insight: Zinc Ejection vs. PARP Trapping

It is critical to distinguish nitrobenzamides from "True" PARP inhibitors (e.g., Olaparib). Nitrobenzamides do not trap PARP on DNA. Instead, the nitro group undergoes bioreduction, leading to Reactive Oxygen Species (ROS) generation and the ejection of Zinc ions from Zinc Finger motifs (e.g., in PARP1, p53, or Sp1).

Diagram 1: Mechanism of Action (The "Dirty" Inhibitor)

MoA Nitro Nitrobenzamide (Prodrug) Reductase Cellular Reductases (NQO1 / P450) Nitro->Reductase Metabolic Activation Radical Nitro-Radical Intermediate Reductase->Radical 1e- Reduction ROS ROS Surge (Superoxide/H2O2) Radical->ROS Redox Cycling Zn_Eject Zinc Ejection (Cysteine Oxidation) Radical->Zn_Eject Covalent Adducts DNA_Damage Genomic Instability (DSBs) ROS->DNA_Damage Oxidative Stress Zn_Eject->DNA_Damage Loss of Repair Proteins Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase 3/7

Caption: Nitrobenzamides act as prodrugs activated by cellular reductases, causing simultaneous ROS surges and Zinc ejection from repair proteins.

Critical Experimental Protocols

To validate the efficacy of these derivatives, standard cytotoxicity assays must be coupled with mechanistic validation. A simple IC50 is insufficient for publication in high-impact journals without proving the mode of death.

A. Sulforhodamine B (SRB) Cytotoxicity Assay

Why SRB over MTT? Nitro compounds can interfere with mitochondrial reductase enzymes used in MTT/MTS assays, leading to false positives. SRB measures total protein mass and is unaffected by metabolic fluctuations.

  • Seeding: Seed A549 or MCF-7 cells (3,000 cells/well) in 96-well plates. Allow 24h attachment.

  • Treatment: Dissolve nitrobenzamide derivatives in DMSO. Serial dilute (0.01 – 100

    
    ).
    
    • Control: DMSO max concentration must be < 0.1%.

  • Fixation: Add cold 10% Trichloroacetic Acid (TCA) directly to media. Incubate 1h at 4°C.

  • Staining: Wash 4x with water. Dry. Add 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Read: Absorbance at 510 nm.

B. ROS Detection (Mechanism Validation)

Self-Validating Step: You must use N-acetylcysteine (NAC) as a rescue control. If the drug works via ROS, NAC should block the cytotoxicity.

  • Probe: Use DCFDA (2',7'-dichlorofluorescin diacetate).

  • Workflow:

    • Pre-treat cells with NAC (5 mM) for 1h (Control Group).

    • Treat with Nitrobenzamide derivative (at IC50 concentration) for 4h.

    • Add DCFDA (20

      
      ) for 30 min.
      
  • Analysis: Flow cytometry (FITC channel). A right-shift in fluorescence confirms oxidative stress.

Diagram 2: Experimental Validation Workflow

Workflow Start Compound Library (Nitrobenzamides) Screen Primary Screen (SRB Assay) Start->Screen Hit Hit Identification (GI50 < 5 µM) Screen->Hit Select Potent Hits Mech Mechanism Check Hit->Mech ROS_Assay DCFDA Assay (+/- NAC Rescue) Mech->ROS_Assay Oxidative Stress? Zn_Assay PARP Activity Assay (Zinc Dependent) Mech->Zn_Assay Catalytic Inhibition? Decision Lead Candidate ROS_Assay->Decision ROS Confirmed Zn_Assay->Decision Selectivity Confirmed

Caption: Step-wise validation ensuring cytotoxicity is linked to the specific nitro-driven mechanism rather than general toxicity.

Structure-Activity Relationship (SAR) Guidelines

Based on the comparative data, the following SAR rules apply to optimizing nitrobenzamides:

  • The Nitro Group Position: Essential. The nitro group at the 3-position (meta) relative to the amide is optimal for bioreduction. Ortho-substitution often leads to steric clashes; para-substitution alters the electronic potential, reducing ROS generation efficiency.

  • Amide N-Substitution:

    • Lipophilicity: Benzyl rings with halogen substitutions (F, Cl) increase lipophilicity (logP), enhancing membrane permeability (see Compound 4a vs Iniparib).

    • Steric Bulk: Large groups (e.g., 3,4-difluoro) can reduce activity in certain lines (HCT-116) likely due to exclusion from the reductase active site.

References
  • Mateo, J., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Institutes of Health (PMC). Retrieved from [Link]

  • Gong, Y., et al. (2011). Iniparib (BSI-201), a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer.[2] PubMed.[3][4][5] Retrieved from [Link]

  • Mendes, F., et al. (2020). The zinc finger domains of PARP-1 are selectively and potently inhibited by Au(I)-based drugs. National Institutes of Health (PMC). Retrieved from [Link]

  • Bilic, E., & Akkoc, S. (2025).[3][6] In vitro cytotoxicity in A549, HepG2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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